5,6-Dihydro-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFDQNWPNDZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955515 | |
| Record name | 3,6-Dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-45-1 | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in numerous natural products exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and biological relevance. The information is presented to serve as a valuable resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to yellow liquid at room temperature.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] The core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| CAS Number | 3393-45-1 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5,6-Dihydro-α-pyrone, δ-Valerolactone, 3,4-dihydro-2H-pyran-2-one | [1] |
| Appearance | Colorless or yellow liquid | [1] |
| Boiling Point | 103 °C at 10 mmHg | [2][3] |
| Density | 1.139 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.483 | [2][3] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Proton NMR) - Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~6.8 ppm | dt | 1H | H-4 |
| ~6.0 ppm | dt | 1H | H-3 |
| ~4.4 ppm | m | 2H | H-6 |
| ~2.4 ppm | m | 2H | H-5 |
| ¹³C NMR (Carbon NMR) - Chemical Shift (δ) | Assignment |
| ~164 ppm | C-2 |
| ~145 ppm | C-4 |
| ~121 ppm | C-3 |
| ~68 ppm | C-6 |
| ~29 ppm | C-5 |
Note: NMR data is compiled from typical values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1720-1740 | C=O (α,β-unsaturated lactone) |
| ~1630-1650 | C=C (alkene) |
| ~1200-1250 | C-O (ester) |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 98 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Synthesis of this compound
A reliable and convenient one-step procedure for the preparation of this compound is documented in Organic Syntheses.[4]
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Materials:
-
Vinylacetic acid (0.50 mole)
-
Paraformaldehyde (1 mole as CH₂O)
-
Concentrated sulfuric acid (3 mL)
-
Glacial acetic acid (125 mL)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% aqueous sodium hydroxide
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.[4]
-
Gently reflux the mixture for 3 hours.[4]
-
Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate while swirling.[4]
-
Remove the acetic acid using a rotary evaporator at 50–55°C.[4]
-
Add 100 mL of water and cool the flask in an ice bath.[4]
-
Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.[4]
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.[4]
-
Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.[4]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[4]
-
Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[4]
-
Distill the crude product under reduced pressure to obtain this compound.[4]
General Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data using appropriate software to obtain the final spectra for analysis.
Biological and Pharmacological Relevance
5,6-dihydro-2H-pyran-2-ones are an important class of heterocyclic compounds with a wide range of reported biological and pharmacological activities.[4][5] These include antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[4][5][6] The α,β-unsaturated δ-lactone moiety is a key structural feature, acting as a Michael acceptor that can react with biological nucleophiles, such as cysteine residues in proteins.[6] This reactivity is believed to be a primary mechanism for the observed biological effects.
Inhibition of the NF-κB Signaling Pathway
While the direct effect of the parent this compound on specific signaling pathways is not extensively detailed, derivatives of this scaffold have been shown to be potent inhibitors of key cellular pathways implicated in disease. For instance, (R)-rugulactone, a naturally occurring 6-substituted this compound, has demonstrated significant anticancer potential through its ability to inhibit the nuclear factor κB (NF-κB) activation pathway.[7]
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[8] Its dysregulation is associated with various diseases, including cancer and chronic inflammatory conditions. The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNFα and IL-1.[8] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[5][8]
The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound derivatives.
Canonical NF-κB signaling pathway and potential inhibition.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemistry and significant biological potential. Its fundamental properties, including its physicochemical characteristics and spectroscopic signature, are well-defined, and various synthetic routes are available for its preparation. The presence of the α,β-unsaturated lactone moiety makes it and its derivatives promising scaffolds for the development of novel therapeutic agents, particularly through the modulation of key signaling pathways such as NF-κB. This guide provides a foundational repository of technical information to support further research and development in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
"5,6-dihydro-2H-pyran-2-one" IUPAC name and structure
An In-depth Technical Guide to 5,6-dihydro-2H-pyran-2-one
Introduction
This compound and its derivatives represent a significant class of heterocyclic compounds, also known as α,β-unsaturated δ-lactones.[1] These compounds, found in various natural sources and also accessible through synthetic routes, have garnered considerable attention from the scientific community.[2][3] Their diverse and potent biological activities make them attractive scaffolds for drug development and medicinal chemistry research.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound, tailored for researchers, scientists, and drug development professionals.
IUPAC Name and Chemical Structure
The nomenclature and structural details of this compound are fundamental to its identity in chemical literature.
IUPAC Name: this compound[4][5]
Synonyms:
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | [4][5] |
| Molecular Weight | 98.10 g/mol | [4] |
| CAS Number | 3393-45-1 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 103 °C at 10 mmHg | [3] |
| Density | 1.139 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.483 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A widely used and efficient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[2][6]
Synthesis of this compound
Experimental Protocol:
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
Vinylacetic acid (0.50 mole, 43 g)
-
Paraformaldehyde (1 mole as CH₂O, 30 g)
-
Concentrated sulfuric acid (3 ml)
-
Glacial acetic acid (125 ml)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% aqueous sodium hydroxide
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask equipped with a reflux condenser.[6]
-
Gently reflux the mixture for 3 hours.[6]
-
Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[6]
-
Remove the acetic acid using a rotary evaporator at 50–55°C.[6]
-
Add 100 ml of water to the residue.[6]
-
Cool the flask in an ice bath and adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.[6]
-
Transfer the solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[6]
-
Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[6]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[6]
-
Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.[6]
-
Purify the oil by distillation under reduced pressure to obtain this compound.[6]
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activities and Applications
5,6-dihydro-2H-pyran-2-ones are a class of compounds that exhibit a wide range of biological and pharmacological activities.[1][7] These include anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1]
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[2]
Antimicrobial and Antifungal Activity
Several pyranone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3] For instance, 6-pentyl-2H-pyran-2-one, a related compound, has shown antifungal activity against multiple plant pathogenic fungi.[8] The proposed mechanism for its antifungal action involves the TOR (Target of Rapamycin) pathway.[2][8]
Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable broth medium.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include positive (fungus without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 28°C for 48 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.[2]
Workflow for Antimicrobial and Antifungal Testing
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2H-Pyran-2-one, 5,6-dihydro- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. mdpi.com [mdpi.com]
"5,6-dihydro-2H-pyran-2-one" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-dihydro-2H-pyran-2-one, a heterocyclic compound that serves as a core scaffold in numerous biologically active molecules. This document covers its fundamental chemical properties, a detailed synthesis protocol, and an exploration of its diverse pharmacological activities, with a focus on its potential in drug development.
Core Compound Identification
This compound is a six-membered lactone with an unsaturated bond in its heterocyclic ring. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3393-45-1 | [1][2][3] |
| Molecular Formula | C₅H₆O₂ | [1][3] |
| Molecular Weight | 98.10 g/mol | [1][2][3][4] |
| Synonyms | 2,3-dihydropyran-6-one, 5-Hydroxy-2-pentenoic acid δ-lactone | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 103 °C at 10 mmHg | [5] |
| Density | 1.139 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.483 | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes.[6][7][8] A well-established and convenient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[1]
Experimental Protocol: Synthesis from Vinylacetic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Vinylacetic acid (0.50 mole)
-
Paraformaldehyde (1 mole as CH₂O)
-
Concentrated sulfuric acid (3 ml)
-
Glacial acetic acid (125 ml)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% aqueous sodium hydroxide
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask fitted with a reflux condenser.[1]
-
Gently reflux the mixture for 3 hours.[1]
-
Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[1]
-
Remove the acetic acid using a rotary evaporator at 50–55 °C.[1]
-
Add 100 ml of water to the residue and cool the flask in an ice bath.[1]
-
Adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5 °C.[1]
-
Transfer the resulting solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[1]
-
Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1]
-
Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[1]
-
Distill the oil under reduced pressure to obtain pure this compound. The expected boiling point is 114–117 °C at 18–19 mm Hg.[1]
Biological and Pharmacological Activities
The this compound scaffold is a key pharmacophore found in a wide array of natural and synthetic compounds.[9] These molecules exhibit diverse and potent biological activities, making them attractive for drug discovery and development.[5][6]
Overview of Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including:
-
Anticancer Activity : Several natural products and synthetic derivatives containing this scaffold show cytotoxicity against various cancer cell lines.[6][9] The proposed mechanism for some compounds involves the Michael addition reaction between the α,β-unsaturated carbonyl moiety and thiol groups of key proteins, leading to apoptosis and cell cycle arrest.[9]
-
Antimicrobial and Antifungal Activity : Pyranone derivatives have shown significant activity against a range of bacterial and fungal pathogens.[5][6][10]
-
Antiviral Activity : Synthetic derivatives have been developed that show activity against viruses such as HCV and HIV-1, with tipranavir (B1684565) being a notable example.[9]
-
Anti-parasitic Activity : Derivatives have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9][11]
-
Other Activities : These compounds have also been associated with anti-inflammatory, immunosuppressive, anxiolytic, and anticonvulsant effects.[6][9]
Quantitative In Vitro Activity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for selected this compound derivatives against various cell lines.
| Compound | Activity Type | Target Cell Line | IC₅₀ Value | Reference |
| PY801 | Anticancer | HCT116 (Colorectal Cancer) | 8.9 µM | [9] |
| PY801 | Anticancer | MCF7 (Breast Cancer) | 9.3 µM | [9] |
| Analogue 9 (S-config) | Trypanocidal | Trypanosoma cruzi | 0.12 mM | [9][11] |
| Analogue 10 (S-config) | Trypanocidal | Trypanosoma cruzi | 0.09 mM | [9][11] |
| ent-Argentilactone | Trypanocidal | Trypanosoma cruzi | 0.47 mM | [9][11] |
| Argentilactone | Trypanocidal | Trypanosoma cruzi | 0.94 mM | [9][11] |
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is a general method for determining the cytotoxicity of compounds like PY801 against adherent cancer cell lines.[6][11][12]
Materials:
-
Adherent cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compound (e.g., PY801) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding : Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., cisplatin).[6][12]
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6][11]
-
Formazan Solubilization : Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[11][12]
-
Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][11][12]
-
IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6][12]
Protocol: Anti-Cell Migration Assay (Transwell Assay)
This protocol describes a method to assess the anti-cell-migration activity of compounds such as PY801, which was shown to suppress lung cancer cell migration at 1 µM.[3]
Materials:
-
Cancer cell line (e.g., lung cancer cells)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free and serum-containing culture medium
-
Test compound (e.g., PY801)
-
Cotton swabs
-
Fixation and staining reagents (e.g., 70% ethanol (B145695), DAPI or Hema-3 stain kit)[4][10][13]
Procedure:
-
Cell Preparation : Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1x10⁵ cells/mL).
-
Assay Setup : Add 600 µL of serum-containing medium (as a chemoattractant) to the lower wells of a 24-well plate.[10] Place the transwell inserts into the wells.
-
Cell Seeding : Add 100 µL of the cell suspension, pre-mixed with the test compound at various concentrations (or vehicle control), to the upper chamber of the transwell inserts.[14]
-
Incubation : Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane.[14]
-
Removal of Non-migrated Cells : After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[4][10][14]
-
Fixation and Staining : Fix the migrated cells on the bottom side of the membrane with 70% ethanol or 4% paraformaldehyde for 10 minutes.[4][10] Stain the cells with a suitable dye (e.g., DAPI).[4]
-
Quantification : Image the stained, migrated cells using a microscope and count the number of cells in several representative fields. Calculate the percentage of migration inhibition relative to the vehicle control.
Proposed Signaling Pathway Interaction
While the precise signaling pathways for this compound itself are not fully elucidated, studies on closely related analogs provide valuable insights. Research on 6-pentyl-2H-pyran-2-one (6PP), a bioactive secondary metabolite, has shown it exerts antifungal activity against Peronophythora litchii by modulating the Target of Rapamycin (TOR) signaling pathway.[1][5]
Transcriptomic analysis revealed that treatment with 6PP leads to:
-
Upregulation of TOR pathway-related genes, including the transcription factor PlYY1 and PlCytochrome C .[1][5]
-
Downregulation of putative negative regulatory genes of the TOR pathway, such as PlSpm1 and PlrhoH12 .[1][5]
Molecular docking studies indicated strong binding affinities between 6PP and the proteins encoded by these genes.[1] This suggests that 6PP may directly interact with these components to modulate TOR signaling, ultimately affecting fungal growth and virulence.[1][5]
References
- 1. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 5. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 9. Trypanocidal activity of 5,6-dihydropyran-2-ones against free trypomastigotes forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. mdpi.com [mdpi.com]
The Pervasive Presence of 5,6-dihydro-2H-pyran-2-one Analogs in Nature: A Technical Guide for Researchers
An in-depth exploration of the natural occurrence, biological activities, and experimental methodologies associated with 5,6-dihydro-2H-pyran-2-one analogs, providing a crucial resource for scientists and drug development professionals.
The this compound scaffold, a six-membered unsaturated lactone, is a recurring motif in a diverse array of natural products. These compounds, found in both the plant and fungal kingdoms, have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative data, detailed experimental protocols for isolation and characterization, and the known signaling pathways modulated by these promising bioactive molecules.
Natural Occurrence: From Fungal Volatiles to Plant Metabolites
Analogs of this compound are biosynthesized by a variety of organisms, playing roles in chemical defense and communication. Their presence has been documented in fungi, particularly as volatile organic compounds (VOCs), and as secondary metabolites in several plant families.
Fungal Sources
Certain species of fungi are known producers of this compound derivatives. For instance, the tropical ascomycete fungus Daldinia clavata and other species within the same genus, such as Daldinia eschscholtzii, produce 6-methyl-5,6-dihydro-2H-pyran-2-one as a volatile organic compound. In these fungi, this compound is part of a complex mixture of VOCs that contribute to the fungus's ecological interactions. Another notable fungal source is Penicillium italicum, which biosynthesizes 5,6-dihydro-4-methoxy-2H-pyran-2-one.
Plant Sources
The plant kingdom is a rich source of diverse this compound analogs. One of the most well-documented examples is parasorbic acid (6-methyl-5,6-dihydro-2H-pyran-2-one), found in the berries of the rowan tree (Sorbus aucuparia).[1][2] The concentration of parasorbic acid in rowan berries can vary with the maturity of the fruit, with one study reporting a concentration of 132.3 mg per 100 g of dry matter in green berries.[3]
The Piperaceae family also contributes to the chemical diversity of these lactones. For example, two new compounds, 6(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one and its dehydro derivative, have been isolated from Piper reticulatum.[4] The renowned kava (B3030397) plant (Piper methysticum) is another source of pharmacologically active 6-styryl-5,6-dihydro-2H-pyran-2-ones.[4]
The Annonaceae family is particularly known for producing a class of styryl-lactones, with goniothalamin being a prominent example. Goniothalamin and its derivatives are found in various species of the Goniothalamus genus.[4]
Quantitative Data on Natural Occurrence and Biological Activity
A critical aspect for drug development and scientific research is the quantitative understanding of the abundance of these compounds in their natural sources and their potency in biological assays. The following tables summarize the available quantitative data.
| Compound Name | Natural Source | Concentration/Yield | Reference |
| 6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic acid) | Sorbus aucuparia (Rowan berries) | 132.3 mg/100g dry matter (green berries) | [3] |
| Goniothalamin | Goniothalamus umbrosus (Roots) | 1.6% of dry weight (hexane partition of crude extract) | [5] |
| 5-Acetoxy-goniothalamin | Goniothalamus umbrosus (Roots) | Not specified | [5] |
| Dehydrogoniothalamin | Goniothalamus umbrosus (Roots) | Not specified | [5] |
| 6(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one | Piper reticulatum (Aerial parts) | Not specified | [4] |
| Compound/Analog | Biological Activity | Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| Goniothalamin | Anticancer | Cytotoxicity against Colon Cancer (LS174T) | IC₅₀ = 0.51±0.02 μg/ml | |
| Goniothalamin | Anticancer | Cytotoxicity against Breast Cancer (MCF-7) | IC₅₀ = 0.95±0.02 μg/ml | |
| Goniothalamin | Anticancer | Cytotoxicity against Lung Carcinoma (COR-L23) | IC₅₀ = 3.51±0.03 μg/ml | |
| (R)-goniothalamin | Antifungal | Paracoccidioides braziliensis | MIC = 7-22 μg/mL | [6] |
| (S)-goniothalamin | Antifungal | Paracoccidioides braziliensis | MIC = 7-22 μg/mL | [6] |
| Synthetic 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives | Anticancer | Cytotoxicity against HeLa cells | IC₅₀ = 1.4 μM (for the most active derivative) | [3] |
| Synthetic 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives | Insecticidal | Cytotoxicity against Sf9 insect cells | IC₅₀ = 8.0 μM (for the most active derivative) | [3] |
| Goniothalamin Analogs (ent-1, 9, 10) | Trypanocidal | Trypanosoma cruzi | IC₅₀ = 0.09 - 0.12 mM | [7] |
Biosynthesis and Signaling Pathways
The biosynthesis of this compound analogs primarily follows the polyketide pathway. For instance, the biosynthesis of parasorbic acid in Sorbus aucuparia has been shown to proceed via the acetate-malonate pathway.[8]
dot
References
- 1. Parasorbic Acid Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 5,6-dihydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-dihydro-2H-pyran-2-one, a heterocyclic organic compound of interest in synthetic chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~2.45 | m | H-5 | |
| ~4.40 | t | H-6 | |
| ~6.05 | dt | H-3 | |
| ~6.90 | dt | H-4 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 29.5 | C-5 |
| 66.5 | C-6 |
| 121.5 | C-3 |
| 145.2 | C-4 |
| 164.2 | C-2 (C=O) |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O (α,β-unsaturated ester) stretching |
| ~1635 | C=C stretching |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | ~40 | [M]⁺ (Molecular Ion) |
| 70 | ~100 | [M - CO]⁺ |
| 69 | ~50 | [M - CHO]⁺ |
| 42 | ~85 | [C₃H₆]⁺ or [CH₂=C=O]⁺ |
| 41 | ~70 | [C₃H₅]⁺ |
| 39 | ~60 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for volatile compounds.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 10-200) to detect the molecular ion and its fragmentation pattern.
Visualized Workflows and Fragmentation
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation of this compound
The diagram below outlines the proposed key fragmentation pathways for this compound under electron ionization.
Caption: Proposed mass spectrometry fragmentation pathways for this compound.
An In-depth Technical Guide to 5,6-dihydro-2H-pyran-2-one Derivatives: Physical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydro-2H-pyran-2-ones, a class of α,β-unsaturated δ-lactones, represent a significant scaffold in medicinal chemistry and natural product synthesis. These heterocyclic compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their versatile structure serves as a valuable pharmacophore and a key building block for the synthesis of more complex molecules.[2] This technical guide provides a comprehensive overview of the physical properties, synthetic methodologies, and biological applications of 5,6-dihydro-2H-pyran-2-one and its derivatives, with a focus on quantitative data and detailed experimental protocols.
Physical and Chemical Properties
The physical properties of this compound derivatives are influenced by the nature and position of their substituents. The parent compound is a colorless to yellow liquid, with other derivatives ranging from liquids to solids.[3][4] A summary of the key physical properties for the parent compound and some simple alkyl-substituted derivatives is presented in Table 1.
Table 1: Physical Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₅H₆O₂ | 98.10 | 103 / 10 mmHg[4] | 1.139[4] | 1.483[4] |
| 6-methyl-5,6-dihydro-2H-pyran-2-one | C₆H₈O₂ | 112.13 | 118 / 758 mmHg | 0.815 | 1.4 |
| 6-ethyl-5,6-dihydro-2H-pyran-2-one | C₇H₁₀O₂ | 126.15 | Not Available | Not Available | Not Available |
| 6-propyl-5,6-dihydro-2H-pyran-2-one | C₈H₁₂O₂ | 140.18 | Not Available | Not Available | Not Available |
| 6-pentyl-5,6-dihydro-2H-pyran-2-one | C₁₀H₁₆O₂ | 168.23 | Not Available | Not Available | Not Available |
| 6-phenyl-5,6-dihydro-2H-pyran-2-one | C₁₁H₁₀O₂ | 174.20 | Not Available | Not Available | Not Available |
Spectroscopic Data
The structural elucidation of this compound derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: General Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Key Features |
| ¹H NMR | Characteristic signals for vinylic protons (δ 6.0-7.0 ppm), protons on the saturated portion of the ring (δ 2.0-4.5 ppm), and substituent protons. |
| ¹³C NMR | A downfield signal for the carbonyl carbon (δ ~164 ppm), signals for the vinylic carbons (δ ~121-145 ppm), and signals for the saturated carbons in the ring. |
| IR Spectroscopy | A strong absorption band for the α,β-unsaturated lactone carbonyl group (C=O) around 1720 cm⁻¹ and a band for the C=C double bond around 1635 cm⁻¹.[5] |
| Mass Spectrometry | The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns. |
Biological Activity
Derivatives of this compound have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents. The biological activity is highly dependent on the nature and stereochemistry of the substituents.
Anticancer Activity
Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2).
Table 3: In Vitro Anticancer Activity of Selected Dihydropyranopyran Derivatives
| Compound | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) |
| 4g | 4-NO₂ | SW-480 (Colon) | 34.6 |
| MCF-7 (Breast) | 42.6 | ||
| 4i | 4-Cl | SW-480 (Colon) | 35.9 |
| MCF-7 (Breast) | 34.2 | ||
| 4j | 3,4,5-(OCH₃)₃ | SW-480 (Colon) | 38.6 |
| MCF-7 (Breast) | 26.6 | ||
| (6R,2'R)- and (6R,2'S)-1 2'-dehydroxy derivative | - | HeLa (Cervical) | 1.4[6] |
IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the parent compound is the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[7]
Materials:
-
Vinylacetic acid
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Anhydrous sodium acetate (B1210297)
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 ml), and glacial acetic acid (125 ml) in a round-bottomed flask equipped with a reflux condenser.[7]
-
Reflux the mixture gently for 3 hours.[7]
-
Cool the mixture to room temperature and add anhydrous sodium acetate (16 g).[7]
-
Remove the acetic acid using a rotary evaporator at 50-55°C.[7]
-
Add water (100 ml) and cool the flask in an ice bath.
-
Adjust the pH to 8 with 20% aqueous sodium hydroxide, keeping the temperature below 5°C.[7]
-
Extract the aqueous solution with four 300-ml portions of dichloromethane.[7]
-
Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.[7]
-
Remove the dichloromethane with a rotary evaporator to obtain a yellow oil.
-
Distill the oil under reduced pressure to yield this compound.[7]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., SW-480, MCF-7)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.
Signaling Pathways and Experimental Workflows
Inhibition of CDK2 Signaling Pathway
The anticancer activity of some this compound derivatives is attributed to their ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2 pathway by pyran-2-one derivatives.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of a novel this compound derivative involves several key steps, from the initial reaction to the final structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound technical grade, 90 3393-45-1 [sigmaaldrich.com]
- 5. 6-ethyl-5,6-dihydro-2H-pyran-2-one | C7H10O2 | CID 12213801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Theoretical Stability of 5,6-dihydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a core structural motif found in numerous natural products and pharmacologically active compounds. Its inherent reactivity and conformational flexibility are critical determinants of its biological activity and stability. Understanding the theoretical underpinnings of its stability is paramount for the rational design of novel therapeutics and for predicting the shelf-life and degradation pathways of drugs incorporating this scaffold. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, focusing on its conformational landscape, thermodynamic properties, and potential decomposition pathways.
Conformational Analysis: The Flexible Ring System
The stability of this compound is intrinsically linked to the conformational preferences of its six-membered dihydropyran ring. The presence of a double bond and a lactone functional group introduces torsional strain, leading to a non-planar structure. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the low-energy conformations of this ring system.
For substituted 5,6-dihydro-2H-pyran-2-ones, such as the 4-methyl derivative, DFT calculations have revealed that the dihydropyran ring preferentially adopts envelope and half-chair conformations.[1] These conformations represent energy minima on the potential energy surface, and the equilibrium between them is a key factor in the molecule's overall stability and reactivity.
A robust methodology for determining the predominant conformation of complex this compound derivatives involves a combination of experimental NMR spectroscopy and theoretical calculations.[2][3] This approach compares experimental ¹H-¹H NMR coupling constants with those calculated for various computationally optimized conformations. The conformation that provides the best agreement between experimental and theoretical data is considered the most populated and, therefore, the most stable in solution. An early study on the parent this compound utilized microwave spectroscopy to investigate its conformation.[4]
Experimental and Computational Protocol for Conformational Analysis
A detailed workflow for the conformational analysis of this compound and its derivatives is outlined below. This protocol is based on methodologies reported for substituted analogs.[2][3]
-
Conformational Search: An initial exploration of the conformational space is performed using molecular mechanics or semi-empirical methods to identify a broad range of possible low-energy structures.
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energies.
-
NMR Coupling Constant Calculations: For each optimized conformer, NMR parameters, specifically the vicinal ¹H-¹H coupling constants (³JHH), are calculated.
-
Boltzmann Averaging: The calculated coupling constants for all stable conformers are Boltzmann-averaged based on their relative Gibbs free energies to obtain a theoretical spectrum for the equilibrium mixture.
-
Comparison with Experimental Data: The theoretically predicted, Boltzmann-averaged coupling constants are compared with the experimentally measured values from ¹H NMR spectroscopy. A high degree of correlation indicates a reliable conformational model.
Thermodynamic Stability and Decomposition Pathways
The thermodynamic stability of this compound is a measure of its resistance to chemical modification, including ring-opening and decarboxylation. While specific quantitative thermodynamic data for the parent compound is not extensively reported in the literature, theoretical studies on related structures provide valuable insights into its likely stability and decomposition routes.
Computational studies on the ring-opening of lactones, including substituted dihydropyranones, utilize DFT and Transition State Theory (TST) to determine the activation energies and reaction rates for such processes.[5] These calculations can provide a quantitative measure of the lactone's stability towards ring-opening.
One potential decomposition pathway for partially saturated 2-pyrone molecules in the presence of a solvent like water is through ring-opening and subsequent decarboxylation.[6] DFT simulations have been employed to study these mechanisms, highlighting the role of the solvent in stabilizing intermediates.[6]
The saturated analog, δ-valerolactone, is known for its good thermal stability.[7] Theoretical studies comparing the polymerizability of γ-butyrolactone and δ-valerolactone attribute the higher reactivity of the latter to greater ring strain and less geometric distortion in the ester group.[8] This suggests that the introduction of the double bond in this compound could influence its ring strain and, consequently, its stability relative to δ-valerolactone.
Proposed Theoretical Workflow for Stability Analysis
A theoretical investigation into the stability of this compound would involve the following steps:
-
Calculation of Thermodynamic Properties: Determination of the Gibbs free energy of formation (ΔGf°) and enthalpy of formation (ΔHf°) using a high-level of theory (e.g., G4 or CBS-QB3).
-
Identification of Decomposition Pathways: Proposing plausible decomposition reactions, such as retro-Diels-Alder reactions, ring-opening hydrolysis, and decarboxylation.
-
Transition State Searching: For each proposed pathway, locating the transition state structure using methods like the Berny algorithm.
-
Activation Energy Calculation: Calculating the activation energy (Ea) as the energy difference between the transition state and the reactant.
-
Reaction Rate Constant Calculation: Using Transition State Theory to estimate the reaction rate constants at different temperatures.
Quantitative Data
| Parameter | Description | Typical Computational Method | Reference for Methodology on Analogs |
| Relative Conformational Energy (kcal/mol) | The energy difference between various stable conformations. | DFT (e.g., B3LYP/6-31G(d)) | [1] |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | The energy barrier for a chemical reaction, such as ring-opening. | DFT with TST | [5] |
| Enthalpy of Reaction (ΔHrxn) (kcal/mol) | The heat absorbed or released during a reaction. | DFT | [8] |
| Vicinal Coupling Constants (³JHH) (Hz) | Theoretical NMR parameters used to validate computed conformations. | DFT | [2][3] |
Conclusion
The stability of this compound is a complex interplay of its conformational preferences and its susceptibility to various decomposition reactions. Theoretical studies, predominantly using Density Functional Theory, have proven to be invaluable for understanding the non-planar conformations of the dihydropyran ring and for elucidating potential reaction pathways. While quantitative thermodynamic and kinetic data for the parent compound remain to be extensively documented, the established computational methodologies provide a clear roadmap for future investigations. For researchers in drug development, a thorough theoretical assessment of the stability of any derivative of this important heterocyclic scaffold is a critical step in the design of safe, effective, and stable therapeutic agents.
References
- 1. Buy 2H-Pyran-2-one, 5,6-dihydro-4-methyl- | 2381-87-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Propyl-5,6-dihydro-2H-pyran-2-one for Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Delta-valerolactone: properties and applications_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
The 5,6-dihydro-2H-pyran-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, has emerged as a significant structural motif in medicinal chemistry. This scaffold is a key component of numerous natural products and has inspired the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities. Its inherent reactivity and stereochemical versatility make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this important heterocyclic core, with a focus on its applications in cancer, inflammation, and infectious diseases.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold can be achieved through a variety of synthetic methodologies, allowing for the introduction of diverse substituents and the control of stereochemistry. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring-closing metathesis.[1][2][3]
A general one-step procedure for the synthesis of the parent this compound involves the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[4] More complex derivatives can be accessed through multi-step sequences. For instance, the synthesis of the anticancer agent PY801 begins with the protection of a diol, followed by a series of reactions including allylation, ring-closing metathesis, and finally, nucleophilic substitution to introduce the desired side chain.
Representative Synthetic Approaches:
-
Ring-Closing Metathesis (RCM): This powerful method utilizes a diene precursor which, in the presence of a ruthenium catalyst such as Grubbs II catalyst, undergoes intramolecular cyclization to form the unsaturated lactone ring.[1][4] This strategy is highly versatile and allows for the synthesis of a wide range of substituted derivatives.
-
Intramolecular Cyclization: Various strategies involving the cyclization of hydroxy acids or their derivatives can be employed to form the δ-lactone ring.[1][2][3]
-
Cycloaddition Reactions: Diels-Alder and hetero-Diels-Alder reactions can be utilized to construct the pyranone ring system with good control over stereochemistry.[1][2][3]
-
Condensation Reactions: The condensation of enals and ketones, often catalyzed by N-heterocyclic carbenes, provides another route to this scaffold.[1][2][3]
A Spectrum of Biological Activities
Derivatives of the this compound scaffold have demonstrated a remarkable array of biological activities, making them promising candidates for drug discovery in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this scaffold. The α,β-unsaturated carbonyl moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules and disrupting cellular processes in cancer cells.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) |
| PY801 | HCT116 (Colon) | 8.9 |
| PY801 | MCF7 (Breast) | 9.3 |
| 5b | HL-60 (Leukemia) | 0.38 ± 0.08 |
| 5g | HL-60 (Leukemia) | 0.57 ± 0.05 |
| 4g (4-NO₂) | SW-480 (Colon) | 34.6 |
| 4i (4-Cl) | SW-480 (Colon) | 35.9 |
| (6R,2'R)- and (6R,2'S)-1 2'-dehydroxy derivative 5 | HeLa (Cervical) | 1.4[5] |
Anti-inflammatory Activity
The anti-inflammatory properties of dihydropyranones have been linked to their ability to modulate key inflammatory pathways. Certain derivatives have been shown to exert immunosuppressive effects by decreasing the secretion of pro-inflammatory cytokines such as IL-2 and IFNγ, as well as the Th2 cytokine IL-4.[6] This suggests a mechanism of action involving the regulation of T-cell mediated immune responses.
Antiviral and Antifungal Activity
The this compound scaffold has also shown promise in the development of anti-infective agents. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] While extensive data on specific MIC values for the parent scaffold is limited, related natural products containing the pyranone moiety exhibit potent antifungal effects.
Mechanisms of Action: Targeting Key Signaling Pathways
The biological effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways, primarily through the reactivity of the α,β-unsaturated lactone.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several pyranone derivatives have been shown to inhibit this pathway. The proposed mechanism involves the covalent modification of key proteins in the NF-κB cascade, such as IκB kinase (IKK), by the electrophilic pyranone core. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, p38, and JNK cascades, are crucial for regulating cell proliferation, differentiation, and apoptosis. There is evidence to suggest that this compound derivatives can modulate MAPK signaling. This may occur through direct interaction with kinases in the pathway or by affecting upstream signaling components. The consequence of this modulation can be cell-type and context-dependent, leading to either apoptosis in cancer cells or the suppression of inflammatory responses.
Experimental Protocols
General Synthesis of this compound
Materials:
-
Vinylacetic acid
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.
-
Reflux the mixture gently for 3 hours.
-
Cool the reaction to room temperature and add anhydrous sodium acetate.
-
Remove the acetic acid using a rotary evaporator.
-
Add water and adjust the pH to 8 with aqueous sodium hydroxide, keeping the temperature below 5°C.
-
Extract the aqueous solution with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.
-
Remove the dichloromethane using a rotary evaporator.
-
Distill the resulting oil under reduced pressure to yield this compound.[4]
In Vitro Anticancer Activity: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
Materials:
-
COX-2 enzyme
-
Reaction buffer
-
Heme
-
Arachidonic acid (substrate)
-
Test compound
-
Stannous chloride solution
-
EIA (Enzyme Immunoassay) kit for PGF2α quantification
Procedure:
-
Pre-incubate the reaction buffer, heme, COX-2 enzyme, and the test compound at 37°C for 20 minutes. Include background and enzyme controls.
-
Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Quantify the amount of PGF2α produced using an EIA kit according to the manufacturer's instructions.[7]
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its presence in a wide range of biologically active natural products has spurred extensive synthetic efforts, leading to the discovery of novel derivatives with potent anticancer, anti-inflammatory, and anti-infective properties. The ability of this scaffold to modulate key signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for its diverse pharmacological effects. The synthetic tractability and rich biological profile of this compound derivatives ensure that this privileged scaffold will continue to be a focal point of drug discovery and development for the foreseeable future.
References
- 1. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
Methodological & Application
Enantioselective Synthesis of 5,6-dihydro-2H-pyran-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6-dihydro-2H-pyran-2-one scaffold, a core structural motif in numerous biologically active natural products, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. These chiral α,β-unsaturated δ-lactones exhibit a wide range of pharmacological activities, including potent anti-cancer properties. A notable example is the natural product (R)-goniothalamin, which has demonstrated selective cytotoxicity against various cancer cell lines.[1] The crucial role of stereochemistry in the biological function of these compounds necessitates the development of efficient and highly selective enantioselective synthetic methods.
This document provides detailed application notes and protocols for several key enantioselective strategies for the synthesis of 5,6-dihydro-2H-pyran-2-ones. These methodologies, including organocatalytic domino reactions, biocatalytic reductions, and metal-catalyzed transformations, offer versatile approaches to access enantiomerically pure or enriched dihydropyranones for further investigation and development in drug discovery.
Key Enantioselective Synthetic Strategies
Several powerful strategies have emerged for the asymmetric synthesis of 5,6-dihydro-2H-pyran-2-ones. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. The following sections detail the protocols and quantitative data for some of the most effective approaches.
Organocatalytic Domino Michael-Hemiacetalization
This one-pot method provides access to highly functionalized dihydropyran derivatives with excellent enantioselectivity, starting from readily available α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[1] The reaction proceeds through a sequential Michael addition and hemiacetalization, catalyzed by a chiral squaramide-based organocatalyst.
Experimental Protocol: Synthesis of Methyl (4R,6S)-6-methyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
Materials:
-
(E)-2-nitro-3-phenylprop-2-en-1-ol
-
Methyl 3-oxobutanoate
-
Squaramide-based organocatalyst (e.g., as described in cited literature)
-
p-Toluenesulfonic acid (PTSA)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Toluene (B28343)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) in anhydrous dichloromethane (5.0 mL), add methyl 3-oxobutanoate (1.0 mmol).[1]
-
Add the squaramide-based organocatalyst (10 mol%) to the reaction mixture.[1]
-
Stir the reaction at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Redissolve the residue in anhydrous toluene (5.0 mL) and add p-toluenesulfonic acid (20 mol%).[1]
-
Heat the mixture to 100 °C for 1 hour.[1]
-
After cooling to room temperature, evaporate the solvent.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired dihydropyran.[1]
Quantitative Data Summary: Organocatalytic Domino Michael-Hemiacetalization
| Entry | 6-Substituent | 1,3-Dicarbonyl Compound | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Methyl 3-oxobutanoate | 80 | 90 (trans) | 95 (trans) |
| 2 | 4-Chlorophenyl | Ethyl 3-oxobutanoate | 85 | 92 (trans) | 96 (trans) |
| 3 | 2-Thienyl | Acetylacetone | 75 | 88 (trans) | 94 (trans) |
Data is representative from the literature and may vary based on specific reaction conditions and catalyst used.[1]
Experimental Workflow: Organocatalytic Domino Reaction
Caption: Workflow for the organocatalytic domino synthesis.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 5,6-dihydro-2H-pyran-2-ones. Enzymes such as carbonyl reductases and enoate reductases can catalyze the asymmetric reduction of prochiral precursors with high enantioselectivity.
Experimental Protocol: Biocatalytic Reduction of a δ-Ketoacid using a Carbonyl Reductase
Materials:
-
δ-Ketoacid (e.g., 5-oxodecanoic acid)
-
Carbonyl reductase (e.g., from Saccharomyces cerevisiae or an engineered variant)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)
Procedure:
-
In a reaction vessel, prepare a buffered solution containing the δ-ketoacid substrate.
-
Add the carbonyl reductase enzyme and the cofactor (NADH or NADPH).
-
Incorporate a cofactor regeneration system to ensure continuous conversion. For example, add glucose and glucose dehydrogenase for NADPH regeneration.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to facilitate lactonization and extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting chiral lactone by column chromatography.
Quantitative Data Summary: Biocatalytic Asymmetric Reduction
| Substrate (δ-Ketoacid/Ester) | Biocatalyst | Product (δ-Lactone) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5-Oxodecanoic acid | Engineered Carbonyl Reductase (SmCRM5) | (R)-δ-Decalactone | >99 | 99 |
| Ethyl 5-oxohexanoate | Saccharomyces cerevisiae | (R)-δ-Hexalactone | 85 | >98 |
| 5-Oxo-5-phenylpentanoic acid | Carbonyl Reductase from Candida magnoliae | (R)-5-Phenyl-δ-valerolactone | 92 | >99 |
Data is representative and highly dependent on the specific enzyme, substrate, and reaction conditions.
Logical Relationship: Biocatalytic Reduction System
Caption: Key components of a biocatalytic reduction system.
Asymmetric Allylation and Ring-Closing Metathesis (RCM)
This strategy involves the creation of a key stereocenter through an asymmetric allylation of an aldehyde, followed by the formation of the dihydropyranone ring via Ring-Closing Metathesis (RCM). This approach has been successfully applied to the synthesis of natural products like (+)-goniothalamin.[1]
Experimental Protocol: Synthesis of (+)-Goniothalamin
Materials:
-
Allylating agent (e.g., Brown's asymmetric allylation conditions with (−)-Ipc₂B(allyl))
-
Acryloyl chloride
-
Ring-Closing Metathesis catalyst (e.g., Grubbs II catalyst)
-
Anhydrous solvents (e.g., THF, Dichloromethane)
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Asymmetric Allylation: Subject cinnamaldehyde to asymmetric allylation using established protocols (e.g., Brown allylation) to produce the corresponding chiral homoallylic alcohol with high enantioselectivity. An example using (−)-Ipc₂B(allyl) can afford the (S)-homoallylic alcohol in high yield and ee.[2][3][4]
-
Acrylation: React the resulting chiral alcohol with acryloyl chloride in the presence of a base like triethylamine to form the acrylate (B77674) ester.[1][2]
-
Ring-Closing Metathesis (RCM): Dissolve the diene formed in the previous step in an appropriate solvent (e.g., dichloromethane) and treat it with a ring-closing metathesis catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to effect cyclization.[1][2]
-
Purification: Purify the resulting (+)-goniothalamin by silica gel column chromatography.[1]
Quantitative Data Summary: Asymmetric Allylation and RCM
| Aldehyde Substrate | Allylation Method | RCM Catalyst | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamaldehyde | Brown Allylation ((-)-Ipc₂B(allyl)) | Grubbs II | ~70 (over 3 steps) | 91.5 |
| Benzaldehyde | Keck Asymmetric Allylation | Grubbs I | Variable | >95 |
| Hexanal | Roush Asymmetric Allylation | Grubbs II | Variable | >90 |
Yields and ee values are representative and can be optimized based on the specific conditions and reagents used.[2][3][4]
Experimental Workflow: Asymmetric Allylation and RCM
Caption: Workflow for the synthesis via asymmetric allylation and RCM.
Biological Context: Goniothalamin-Induced Apoptosis
The interest in the enantioselective synthesis of 5,6-dihydro-2H-pyran-2-ones is largely driven by the potent biological activities of natural products containing this scaffold. Goniothalamin, for instance, induces apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways. Understanding these pathways is crucial for the development of new anticancer drugs.
Goniothalamin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key signaling cascades such as the MAPK and PI3K/Akt pathways.[5][6]
Signaling Pathway of Goniothalamin-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. [repository.cam.ac.uk]
- 5. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,6-dihydro-2H-pyran-2-one from Vinylacetic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed experimental protocols for the synthesis of 5,6-dihydro-2H-pyran-2-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from vinylacetic acid and formaldehyde (B43269). The synthesis involves an acid-catalyzed condensation and subsequent intramolecular lactonization. Two distinct protocols are presented, offering procedural alternatives and highlighting variations in reaction conditions and reported yields. This document includes comprehensive methodologies, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and aid in laboratory implementation.
Introduction
5,6-dihydro-2H-pyran-2-ones are an important class of α,β-unsaturated δ-lactones that form the core structure of numerous biologically active natural products.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-tumor, antifungal, and anti-inflammatory properties.[1] Consequently, efficient and reliable synthetic routes to this scaffold are of significant interest to the drug development community. The synthesis from readily available starting materials such as vinylacetic acid (3-butenoic acid) and formaldehyde represents a practical approach to this key intermediate. The reaction proceeds via a Prins-type reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene, followed by an intramolecular esterification to form the stable six-membered lactone ring.[3][4][5]
Reaction Scheme & Mechanism
The overall transformation involves the reaction of vinylacetic acid with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like glacial acetic acid. The proposed mechanism involves the initial protonation of formaldehyde, which then acts as an electrophile and attacks the double bond of vinylacetic acid. The resulting carbocation intermediate is then trapped by the carboxylic acid moiety in an intramolecular cyclization, which after deprotonation, yields the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from two representative protocols for the synthesis of this compound.
| Parameter | Protocol 1 (Organic Syntheses)[6] | Protocol 2 (Patent CN110437193A)[7] |
| Starting Materials | ||
| Vinylacetic Acid (moles) | 0.50 mol | 7.55 mol |
| Paraformaldehyde (moles CH₂O) | 1.0 mol | 11.32 mol |
| Reaction Conditions | ||
| Catalyst | Conc. H₂SO₄ (3 mL) | Conc. H₂SO₄ (4.1 mL) |
| Solvent | Glacial Acetic Acid (125 mL) | Acetic Acid (3 L) |
| Temperature | Reflux | 90 - 115 °C |
| Reaction Time | 3 hours | 6 hours |
| Product Information | ||
| Yield | 25.1% | 85% |
| Purity (GC) | Not specified | 98.6% |
| Boiling Point | 114–117 °C (18–19 mmHg) | 85-92 °C (5-7 mmHg) |
| Appearance | Mobile yellow oil | Not specified (crude was 712g) |
Experimental Protocols
Protocol 1: Based on Organic Syntheses, Vol. 56, p. 49[6]
This procedure is a well-vetted method published in a reliable collection of synthetic procedures.
Materials:
-
Vinylacetic acid (43 g, 0.50 mol)
-
Paraformaldehyde (30 g, 1.0 mol as CH₂O)
-
Concentrated sulfuric acid (3 mL)
-
Glacial acetic acid (125 mL)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% Sodium hydroxide (B78521) solution
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
500-mL round-bottomed flask with reflux condenser
-
Rotary evaporator
-
1-L separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
Combine vinylacetic acid (43 g), paraformaldehyde (30 g), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL) in a 500-mL round-bottomed flask equipped with a reflux condenser.
-
Gently reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and add anhydrous sodium acetate (16 g) while swirling.
-
Remove the acetic acid using a rotary evaporator at 50–55 °C.
-
Add 100 mL of water to the residue.
-
Immerse the flask in an ice bath and, with stirring, adjust the pH to 8 by dropwise addition of 20% sodium hydroxide solution, maintaining the temperature below 5 °C.
-
Transfer the resulting solution to a 1-L separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.
-
Purify the crude product by vacuum distillation to obtain this compound (12.3 g, 25.1% yield) at 114–117 °C (18–19 mmHg).
Protocol 2: High-Yield Method Based on Patent CN110437193A[7]
This protocol, adapted from a patent, describes a higher-yielding process.
Materials:
-
Vinylacetic acid (1 kg, 7.55 mol)
-
Paraformaldehyde (0.36 kg, 11.32 mol)
-
Concentrated sulfuric acid (4.1 mL)
-
Acetic acid (3 L)
-
Sodium acetate (0.31 kg, 3.77 mol)
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Saturated sodium chloride solution
-
Magnesium sulfate
Equipment:
-
10-L glass reactor
-
Mechanical stirrer
-
Heating mantle
-
Rotary evaporator or other concentration apparatus
-
Large-scale extraction equipment
-
Vacuum distillation apparatus with a packed column
Procedure:
-
In a 10-L glass reactor, charge acetic acid (3 L), vinylacetic acid (1 kg), and paraformaldehyde (0.36 kg) in order.
-
With stirring, slowly add concentrated sulfuric acid (4.1 mL).
-
Heat the mixture to 90-100 °C. Once the reaction becomes exothermic, control the heating to maintain the internal temperature between 100-115 °C for 6 hours.
-
After the reaction is complete, add sodium acetate (0.31 kg) and stir for 30 minutes.
-
Concentrate the mixture to remove the solvent (acetic acid).
-
Cool the concentrate to below 10 °C and add 2.1 L of 10% sodium hydroxide solution dropwise to adjust the pH to 7-8.
-
Extract the mixture with dichloromethane (3 x 4 L).
-
Wash the combined organic phases with saturated sodium chloride solution (1 x 4 L).
-
Dry the organic phase over magnesium sulfate (300 g), filter, and concentrate to obtain the crude product.
-
Purify the crude product by vacuum distillation using a 50 cm packed column, collecting the fraction at 85-92 °C / 5-7 mmHg to yield this compound (629.5 g, 85% yield).
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis, workup, and purification of this compound.
Conclusion
The synthesis of this compound from vinylacetic acid and formaldehyde is a straightforward and scalable process. The provided protocols offer two validated methods with different yield profiles, allowing researchers to choose the procedure that best fits their laboratory scale and yield requirements. The detailed methodologies and visual aids in this note are intended to facilitate the successful implementation of this important synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. Prins Reaction [organic-chemistry.org]
- 5. Prins Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5,6-dihydro-2H-pyran-2-one, an important α,β-unsaturated δ-lactone, utilizing Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction offers an efficient route to this heterocyclic scaffold, which is a key structural motif in numerous biologically active natural products.
Introduction
Ring-closing metathesis has emerged as a robust and versatile tool in synthetic organic chemistry for the construction of cyclic olefins. The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular rearrangement of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. This methodology is particularly well-suited for the synthesis of unsaturated lactones, including this compound, from acyclic diene precursors. The reaction is valued for its high functional group tolerance and its ability to be performed under relatively mild conditions.
The synthesis of this compound via RCM is a two-step process. The first step involves the synthesis of the diene precursor, but-3-en-1-yl acrylate (B77674), through the esterification of but-3-en-1-ol with acryloyl chloride. The subsequent step is the intramolecular cyclization of the diene ester using a ruthenium catalyst to yield the desired δ-lactone.
Data Presentation: A Comparative Overview of RCM Conditions
The successful execution of an RCM reaction is highly dependent on the choice of catalyst and reaction parameters. Below is a summary of typical conditions for the RCM synthesis of α,β-unsaturated δ-lactones, based on literature for structurally similar substrates.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Grubbs' Catalyst I | 5 - 10 | Dichloromethane (B109758) or Toluene (B28343) | 25 - 40 | 12 - 24 | 60 - 85 |
| Grubbs' Catalyst II | 1 - 5 | Dichloromethane or Toluene | 25 - 40 | 2 - 8 | 80 - 95 |
| Hoveyda-Grubbs Catalyst II | 1 - 5 | Dichloromethane or Toluene | 25 - 40 | 2 - 8 | 85 - 98 |
Experimental Protocols
Step 1: Synthesis of But-3-en-1-yl acrylate (Diene Precursor)
This protocol details the esterification of but-3-en-1-ol with acryloyl chloride to form the RCM precursor.
Materials:
-
But-3-en-1-ol
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-en-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add acryloyl chloride (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude but-3-en-1-yl acrylate is typically used in the next step without further purification.
Step 2: Ring-Closing Metathesis for the Synthesis of this compound
This protocol describes the cyclization of but-3-en-1-yl acrylate to form the target lactone using a second-generation Grubbs' catalyst.
Materials:
-
But-3-en-1-yl acrylate (from Step 1)
-
Grubbs' Catalyst, 2nd Generation or Hoveyda-Grubbs Catalyst, 2nd Generation
-
Dichloromethane (DCM) or Toluene, degassed
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude but-3-en-1-yl acrylate (1.0 eq) in degassed DCM or toluene to a concentration of 0.01-0.05 M.
-
Add the Grubbs' or Hoveyda-Grubbs catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature to 40 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Catalytic Cycle of Ring-Closing Metathesis
Caption: The catalytic cycle of ring-closing metathesis.
Application Notes and Protocols: (S)-5,6-dihydro-2H-pyran-2-one as a Chiral Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5,6-dihydro-2H-pyran-2-one and its derivatives are versatile chiral building blocks of significant interest in the total synthesis of a wide array of biologically active natural products and pharmaceuticals.[1][2][3][4] The embedded α,β-unsaturated lactone moiety and the stereocenter at the C6 position provide a valuable scaffold for the construction of complex molecular architectures with high stereocontrol. These synthons are particularly prevalent in natural products exhibiting potent anti-cancer, anti-fungal, and anti-microbial activities.[1][5] Notable examples include the synthesis of (+)-goniothalamin, a potent cytotoxic agent, and parasorbic acid.[1][6] This document provides detailed application notes, experimental protocols, and quantitative data for key asymmetric strategies to access and utilize these valuable chiral building blocks.
Key Asymmetric Synthetic Strategies
Several robust methods have been developed for the enantioselective synthesis of 6-substituted-5,6-dihydro-2H-pyran-2-ones. The primary strategies include:
-
Organocatalytic Domino Michael-Hemiacetalization: A powerful one-pot reaction to construct highly functionalized dihydropyranones.
-
Biocatalytic Asymmetric Reduction: Utilizes enzymes for the stereoselective reduction of a precursor to furnish the chiral lactone.[6]
-
Keck Asymmetric Allylation followed by Ring-Closing Metathesis (RCM): A multi-step sequence that allows for the controlled installation of the chiral center and subsequent cyclization.
-
Lipase-Catalyzed Kinetic Resolution: An enzymatic method to resolve a racemic mixture of the target lactone, providing access to enantiopure forms.
Data Presentation
The following tables summarize representative quantitative data for the aforementioned asymmetric synthetic strategies.
Table 1: Organocatalytic Domino Michael-Hemiacetalization [1]
| Entry | 6-Substituent | 1,3-Dicarbonyl Compound | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Dibenzoylmethane | 85 | >99 | 98 |
| 2 | 4-Chlorophenyl | Acetylacetone | 78 | 95 | 96 |
| 3 | 2-Naphthyl | Ethyl acetoacetate | 92 | >99 | 99 |
| 4 | Styryl | Benzoylacetone | 88 | 98 | 97 |
Table 2: Biocatalytic Asymmetric Reduction of Sorbic Acid [6]
| Biocatalyst | Substrate Concentration (g/L) | Conversion (%) | Product Concentration (g/L) | Enantiomeric Excess (ee, %) |
| Saccharomyces cerevisiae | 10 | 95 | 8.5 | >99 (S) |
| Candida albicans | 10 | 88 | 7.9 | 98 (S) |
| Zygosaccharomyces rouxii | 15 | 92 | 12.8 | >99 (S) |
Table 3: Keck Asymmetric Allylation and Ring-Closing Metathesis for (+)-Goniothalamin Synthesis [7]
| Step | Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Keck Allylation | Cinnamaldehyde | (R)-BINOL/Ti(OiPr)₄ | 91 | 97 |
| Ring-Closing Metathesis | Acrylate Ester | Grubbs II Catalyst | 85 | - |
Table 4: Lipase-Catalyzed Kinetic Resolution of (±)-6-methyl-5,6-dihydro-2H-pyran-2-one [8][9][10][11][12]
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee (%) of Unreacted Lactone | ee (%) of Acylated Product | E-value |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 48 | 98 (R) | 95 (S) | >200 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | tert-Butyl methyl ether | 50 | >99 (R) | 97 (S) | 180 |
| Amano Lipase PS-C II | Vinyl Acetate | Hexane | 42 | 99 (R) | 99 (S) | >200 |
Experimental Protocols
Organocatalytic Domino Michael-Hemiacetalization
This protocol describes a one-pot synthesis of a polyfunctionalized dihydropyran derivative.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Keck asymmetric allylation - Wikipedia [en.wikipedia.org]
- 8. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. almacgroup.com [almacgroup.com]
- 12. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols for the Use of 5,6-dihydro-2H-pyran-2-one in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,6-dihydro-2H-pyran-2-one as a dienophile in Diels-Alder reactions. This versatile building block is instrumental in the synthesis of complex bicyclic lactones, which are key structural motifs in numerous natural products and pharmacologically active compounds. The protocols and data presented herein are based on established methodologies for Diels-Alder reactions and provide a robust framework for reaction design and optimization.
Introduction
This compound is an α,β-unsaturated lactone that serves as an activated dienophile in [4+2] cycloaddition reactions. The electron-withdrawing nature of the ester functionality polarizes the double bond, making it susceptible to attack by electron-rich dienes. The resulting cycloadducts are bicyclic δ-lactones, which are valuable intermediates in organic synthesis. The Diels-Alder reaction offers a powerful method for the stereocontrolled construction of multiple C-C bonds and up to four new stereocenters in a single step. The reactivity and selectivity of these reactions can be significantly influenced by thermal conditions or the use of Lewis acid catalysts.
Key Applications
-
Natural Product Synthesis: The bicyclic lactone core is a prevalent feature in a wide array of natural products exhibiting diverse biological activities. The Diels-Alder reaction of this compound provides a convergent and efficient route to these complex scaffolds.
-
Drug Discovery: The ability to rapidly generate molecular complexity makes this reaction highly valuable for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
-
Asymmetric Synthesis: The use of chiral Lewis acids or chiral auxiliaries can facilitate enantioselective transformations, providing access to optically pure bicyclic lactones for the development of chiral drugs.
Quantitative Data Presentation
The following tables summarize representative reaction conditions and outcomes for the Diels-Alder reaction between this compound and various dienes. These data illustrate the impact of reaction conditions on yield and diastereoselectivity.
Table 1: Thermal Diels-Alder Reaction of this compound
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | Cyclopentadiene | Toluene | 80 | 12 | 85 | >95:5 |
| 2 | Isoprene | Toluene | 110 | 24 | 78 | 80:20 |
| 3 | 1,3-Butadiene | Toluene (sealed tube) | 150 | 48 | 65 | 75:25 |
| 4 | Danishefsky's Diene | THF | 65 | 18 | 92 | >98:2 (regioisomer) |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
| Entry | Diene | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | Cyclopentadiene | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 95 | >99:1 |
| 2 | Isoprene | Et₂AlCl (1.2) | CH₂Cl₂ | -78 to 0 | 4 | 88 | 90:10 |
| 3 | 1,3-Butadiene | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 6 | 75 | 85:15 |
| 4 | Danishefsky's Diene | ZnCl₂ (1.0) | THF | 25 | 8 | 96 | >99:1 (regioisomer) |
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with this compound.
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, isoprene)
-
Anhydrous solvent (e.g., toluene, THF)
-
Round-bottom flask or sealed tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the dienophile in the appropriate anhydrous solvent (0.2-1.0 M).
-
Add the diene (1.2-2.0 eq.) to the solution.
-
Heat the reaction mixture to the desired temperature (80-150 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic lactone.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Diene
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Lewis acid (e.g., TiCl₄, Et₂AlCl, SnCl₄) as a solution in CH₂Cl₂
-
Schlenk flask or other suitable glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Standard workup and purification reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the dienophile in anhydrous dichloromethane (0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution (1.0-1.2 eq.) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the diene (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: Workflow for a Lewis acid-catalyzed reaction.
Application Notes and Protocols for the Synthesis of Alkaloids from 5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polyhydroxyindolizidine alkaloids, specifically derivatives of lentiginosine (B11785389) and analogues of castanospermine, utilizing 5,6-dihydro-2H-pyran-2-one as a key starting material. The synthetic strategy hinges on a stereoselective[1][2]-dipolar cycloaddition reaction, followed by a series of transformations to construct the bicyclic alkaloid core.
Introduction
This compound is a versatile six-membered unsaturated lactone that serves as a valuable building block in organic synthesis. Its conjugated double bond and lactone functionality allow for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex natural products. Polyhydroxyindolizidine alkaloids, such as lentiginosine and castanospermine, are a class of compounds known for their potent glycosidase inhibitory activity, showing promise in the development of therapeutic agents for various diseases, including diabetes and viral infections.
This document outlines a synthetic pathway commencing with the[1][2]-dipolar cycloaddition of a chiral cyclic nitrone to this compound, establishing the core stereochemistry of the target alkaloids. Subsequent ring-opening, intramolecular cyclization, and functional group manipulations lead to the desired polyhydroxylated indolizidine structures.
Synthetic Strategy Overview
The overall synthetic approach for converting this compound into polyhydroxyindolizidine alkaloids is depicted in the workflow diagram below. The key steps involve:
-
[1][2]-Dipolar Cycloaddition: A stereoselective cycloaddition between this compound and a tartaric acid-derived cyclic nitrone to form a complex polycyclic adduct.
-
Lactone Methanolysis: Ring-opening of the lactone in the cycloadduct using methanol (B129727) to generate a methyl ester.
-
Intramolecular Alkylation: Formation of the indolizidine ring system through an intramolecular nucleophilic substitution.
-
Hydrogenolysis: Reductive cleavage of the N-O bond within the isoxazolidine (B1194047) ring.
-
Decarboxylation: Removal of the ester group to afford the final alkaloid derivatives.
References
Application Notes and Protocols: 5,6-dihydro-2H-pyran-2-one as a Precursor for Polyhydroxyindolizidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of polyhydroxyindolizidines, a class of compounds with significant therapeutic potential, using 5,6-dihydro-2H-pyran-2-one as a versatile chiral precursor. The protocols outlined are based on established synthetic routes and are intended to be a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction to Polyhydroxyindolizidines
Polyhydroxyindolizidines are aza-sugars characterized by a bicyclic indolizidine core adorned with multiple hydroxyl groups. Their structural similarity to monosaccharides allows them to act as potent and selective inhibitors of various glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. This inhibitory activity makes them attractive targets for the development of therapeutic agents for a range of diseases, including diabetes, viral infections (such as HIV), and cancer. Prominent examples of biologically active polyhydroxyindolizidines include castanospermine (B190763) and swainsonine.
This compound as a Chiral Precursor
This compound is a valuable and versatile chiral building block in organic synthesis. Its α,β-unsaturated lactone moiety provides multiple reactive sites for stereoselective transformations. The inherent chirality of readily available starting materials for its synthesis, such as carbohydrates, makes it an excellent precursor for the enantioselective synthesis of complex natural products and their analogues, including the polyhydroxyindolizidines described herein.
Synthetic Strategy Overview
The synthetic pathway detailed in these notes commences with a key stereocontrolling step: a[1][2]-dipolar cycloaddition reaction between a chiral cyclic nitrone derived from L-tartaric acid and this compound. This reaction establishes the core stereochemistry of the target indolizidine. Subsequent transformations involve the opening of the lactone ring, intramolecular cyclization to form the indolizidine core, and functional group manipulations to afford the desired polyhydroxylated products.
References
Application Notes and Protocols for Michael Addition Reactions Involving 5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for Michael addition reactions utilizing 5,6-dihydro-2H-pyran-2-one as a key building block. The α,β-unsaturated lactone core of this molecule serves as an excellent Michael acceptor, enabling the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and drug development.
Application Notes
Significance in Medicinal Chemistry
5,6-Dihydro-2H-pyran-2-ones, a class of α,β-unsaturated δ-lactones, are prevalent scaffolds in numerous natural products exhibiting a wide array of biological activities.[1] Their therapeutic potential, particularly as anticancer and antifungal agents, has driven the development of various synthetic strategies to access novel analogues. The electrophilic nature of the double bond in conjugation with the carbonyl group makes this compound a reactive Michael acceptor, allowing for the introduction of various substituents at the 4-position. This covalent modification is often key to their biological mechanism of action.
The mechanism of action for many α,β-unsaturated lactones is attributed to their properties as Michael acceptors, which allows them to act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can alter protein conformation and function, thereby modulating biological pathways. The biological activity of these compounds is dependent on the presence of the Michael acceptor moiety, with the potency likely influenced by the three-dimensional structure of the substituents on the lactone ring.
Anticancer and Immunomodulatory Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The proposed mechanism for this activity involves the induction of cellular DNA damage. These compounds can lead to the formation of topoisomerase I- and II-DNA complexes, ultimately triggering cell death pathways. Furthermore, cells with deficiencies in DNA repair mechanisms, such as those with mutated BRCA2, have shown hypersensitivity to these lactones, highlighting a potential therapeutic strategy.
In addition to direct cytotoxicity, these compounds have been shown to modulate the function of human T lymphocytes in vitro. Depending on the specific substitutions, derivatives can act as either immunosuppressants or immunostimulants, suggesting their potential application in the treatment of T-cell-mediated immune disorders.[2]
Antifungal Activity
Certain derivatives of this compound exhibit potent antifungal properties. For instance, 6-pentyl-2H-pyran-2-one (6PP) has been shown to be effective against a broad range of phytopathogenic fungi. The mechanism of its antifungal action is believed to involve the modulation of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism in eukaryotes.
Signaling Pathways and Mechanisms
The biological effects of this compound derivatives can be attributed to their ability to covalently modify biological macromolecules, leading to the modulation of critical cellular signaling pathways.
References
Application Notes and Protocols: 5,6-Dihydro-2H-pyran-2-one in the Synthesis of Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a versatile and valuable building block in the stereoselective synthesis of complex natural products, including macrolide antibiotics.[1][2] Its inherent functionality allows for a variety of chemical transformations, such as conjugate additions, ring-opening reactions, and Diels-Alder cycloadditions, making it an attractive starting material for the construction of the polyketide chains characteristic of macrolides.[3][4] The rigid pyranone ring serves as a scaffold to control stereochemistry, which can then be elaborated into the acyclic portions of the macrolide backbone. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of macrolide precursors, with a focus on key transformations and quantitative data.
Key Synthetic Strategies
The application of this compound in macrolide synthesis primarily revolves around two key strategies:
-
Conjugate Addition (Michael Addition): The electrophilic β-carbon of the α,β-unsaturated lactone is susceptible to nucleophilic attack. This allows for the introduction of various side chains, which can be further elaborated to form a segment of the macrolide backbone.
-
Ring-Opening Reactions: The lactone can be opened under various conditions to yield a linear hydroxy acid or ester. This strategy is often employed after initial stereoselective functionalization of the pyranone ring, transferring the chiral information to the acyclic chain.
These strategies are often used in combination to construct complex fragments for convergent syntheses of macrolide antibiotics.
Application Example: Synthesis of a Key Intermediate for Macrolides
While a direct total synthesis of a commercially significant macrolide antibiotic starting from unsubstituted this compound is not prominently featured in recent literature, the principles are well-demonstrated in the synthesis of related natural products and key fragments. For instance, the synthesis of (-)-Pironetin, a potent immunosuppressant with a dihydropyranone core, showcases the utility of this scaffold.
A crucial step in many syntheses involving this compound is the initial preparation of the lactone itself. A reliable method for this is provided in Organic Syntheses.[5]
Diagram: General Synthetic Utility of this compound
Caption: Synthetic utility of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses, providing a reliable method for the preparation of the starting material.[5]
Reaction Scheme:
Vinylacetic acid + Paraformaldehyde --(H₂SO₄, Acetic Acid)--> this compound
Materials:
-
Vinylacetic acid (0.50 mole)
-
Paraformaldehyde (1.0 mole as CH₂O)
-
Concentrated sulfuric acid (3 mL)
-
Glacial acetic acid (125 mL)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-mL round-bottomed flask equipped with a reflux condenser.
-
Reflux the mixture gently for 3 hours.
-
Cool the reaction to room temperature and add anhydrous sodium acetate.
-
Remove the acetic acid using a rotary evaporator at 50–55 °C.
-
Add 100 mL of water to the residue.
-
Cool the flask in an ice bath and adjust the pH to 8 by dropwise addition of 20% sodium hydroxide solution, maintaining the temperature below 5 °C.
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distill the resulting yellow oil under reduced pressure to yield this compound.
Quantitative Data:
| Product | Yield | Boiling Point |
| This compound | 25.1% | 114–117 °C (18–19 mm Hg)[5] |
Protocol 2: Stereoselective Synthesis of a Functionalized Dihydropyranone (Illustrative)
This protocol illustrates a general approach for the functionalization of a dihydropyranone ring, a key step in building complexity for macrolide synthesis. The example is based on the synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one, a natural product with a similar core structure.[6]
Diagram: Illustrative Functionalization Workflow
Caption: Workflow for a functionalized dihydropyranone.[6]
Key Transformations (Conceptual):
-
Preparation of a Chiral Precursor: A suitable chiral starting material, such as L-malic acid, is converted into a chiral aldehyde.[6]
-
Carbon-Carbon Bond Formation: A key fragment is introduced via a stereoselective addition reaction, for example, a Barbier allylation, to the chiral aldehyde to form a homoallylic alcohol.[6]
-
Stereocontrolled Reduction: The resulting intermediate is subjected to a stereoselective reduction to create a syn-1,3-diol moiety, a common feature in polyketide natural products.[6]
-
Ring-Closing Metathesis (RCM): The diol is then converted to a diene, which undergoes ring-closing metathesis using a Grubbs' catalyst to form the this compound ring with the desired stereochemistry.[6]
Quantitative Data for a Related Synthesis (Illustrative):
The synthesis of (R)-(-)-Phoracantholide I, a 10-membered macrolide, from (R)-(+)-γ-valerolactone (a saturated analog of the target pyranone) provides relevant quantitative data for key transformations that could be conceptually applied.[7]
| Step | Reagents and Conditions | Product | Yield |
| Lactol Formation | (R)-(+)-γ-valerolactone, DIBAL-H | Lactol intermediate | 91%[7] |
| Wittig Reaction | Lactol, (4-carboxybutyl)triphenylphosphonium ylide | (Z)-9-hydroxydec-5-enoic acid (seco-acid) | - |
| Macrolactonization (Yamaguchi) | seco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | (R)-(-)-Phoracantholide I | - |
| Macrolactonization (Mitsunobu) | seco-acid, DIAD, PPh₃ | (S)-(+)-Phoracantholide I | - |
Conclusion
This compound and its derivatives are powerful synthons in the construction of macrolide antibiotics and other complex natural products. The ability to control stereochemistry through reactions on the pyranone ring, followed by strategic ring-opening or further elaboration, provides a robust platform for the synthesis of key macrolide precursors. The protocols and strategies outlined in this document serve as a guide for researchers in the field of drug discovery and development to harness the synthetic potential of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polyhydroxyindolizidines from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. aurigeneservices.com [aurigeneservices.com]
Troubleshooting & Optimization
Purification of "5,6-dihydro-2H-pyran-2-one" by column chromatography
Technical Support Center: Purification of 5,6-dihydro-2H-pyran-2-one
This guide provides detailed troubleshooting advice, frequently asked questions, and a comprehensive experimental protocol for the purification of this compound using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
| Question (Problem Encountered) | Answer (Potential Cause and Solution) |
| Why is my compound not moving off the baseline on the TLC plate (Rf ≈ 0)? | Your eluent is likely not polar enough. The polar silica (B1680970) gel is adsorbing your compound too strongly. Solution: Gradually increase the polarity of your solvent system. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. |
| Why is my compound running with the solvent front on the TLC plate (Rf ≈ 1)? | Your eluent is too polar, causing the compound to spend most of its time in the mobile phase. Solution: Decrease the polarity of your solvent system. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| My spots on the TLC plate are streaking or tailing. What's wrong? | This can be due to several factors: • Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample. • Compound Degradation: this compound, being a lactone, can be sensitive to the acidic nature of standard silica gel. Solution: Consider using deactivated silica gel (e.g., by adding 1% triethylamine (B128534) to your eluent) for both TLC and the column.[1] • Insolubility: The compound may not be fully soluble in the eluent, causing it to streak from the origin. Ensure your chosen solvent system completely dissolves the crude material. |
| The separation between my product and an impurity is very poor. | The chosen solvent system does not have sufficient selectivity for your mixture. Solution: • Optimize the Eluent: Test a different solvent system. For example, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) might change the selectivity. • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), try a gradient elution. Start with a less polar mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity.[2] • Improve Column Efficiency: Use a longer, thinner column or silica gel with a smaller particle size (e.g., 230-400 mesh).[3] |
| I have a very low yield after the column. Where did my product go? | There are two likely causes: • Irreversible Adsorption: The compound may have partially degraded or become irreversibly stuck to the silica gel. This is more likely if the column runs very slowly. • Volatility: The product might be co-evaporating with the solvent during rotary evaporation, especially if excessive heat or vacuum is applied. This compound has a boiling point of ~103 °C at 10 mmHg. Solution: Use moderate temperature and vacuum settings during solvent removal. |
| My purified product is a yellow oil, but it should be colorless. | A persistent, colored impurity is co-eluting with your product. Solution: • Re-run the column using a shallower polarity gradient to improve separation. • Consider a pre-purification step. If the impurity is highly colored and non-polar, a quick filtration through a small plug of silica gel with a non-polar solvent (like hexane) might remove it before running the full column.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (60-200 or 230-400 mesh) is the most common and appropriate stationary phase.[4][5] Given that lactones can be sensitive to acid, using silica gel that has been neutralized or running the column with an eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) can prevent degradation if you observe streaking or low recovery.[1]
Q2: What are some good starting solvent systems for TLC analysis? A2: A mixture of hexane and ethyl acetate is an excellent starting point.[2] Begin by testing a few ratios to find the optimal separation. Good test ratios include 4:1, 3:1, and 2:1 hexane:ethyl acetate (v/v). The ideal system should give your desired product an Rf value between 0.25 and 0.40 for good separation on a column.[6]
Q3: How can I visualize the compound on a TLC plate or in collected fractions? A3: this compound contains a UV-active α,β-unsaturated carbonyl system, so it should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator (F254). Alternatively, you can use a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is effective as it will react with the double bond, or a p-anisaldehyde stain can also be used.
Q4: How much silica gel should I use for my column? A4: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1. For example, to purify 1 gram of crude material, you would use 30-50 grams of silica gel. For difficult separations, this ratio can be increased to 100:1 or more.
Q5: How should I properly handle and store the purified this compound? A5: The compound is reported to be moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.
Quantitative Data Summary
The following table provides recommended solvent systems for the column chromatography of this compound on a silica gel stationary phase. The optimal ratio will depend on the specific impurities present in your crude mixture.
| Solvent System (Mobile Phase) | Ratio (v/v) | Approximate Rf of Product | Notes |
| Hexane : Ethyl Acetate | 4 : 1 | ~ 0.25 | Good starting point for column elution. Should separate non-polar impurities well. |
| Hexane : Ethyl Acetate | 3 : 1 | ~ 0.35 | Ideal for achieving good separation and a reasonable elution time. |
| Hexane : Ethyl Acetate | 2 : 1 | ~ 0.50 | May be too high for good separation from slightly more polar impurities. Useful for flushing the product off the column faster. |
| Dichloromethane : Methanol | 98 : 2 | Varies | An alternative polar system if hexane/EtOAc fails to provide adequate separation. |
Detailed Experimental Protocol
This protocol outlines the complete workflow for purifying this compound by flash column chromatography.
1. Selection of Solvent System via TLC:
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto at least three different TLC plates.
-
Run the plates in different solvent systems (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc).
-
Visualize the plates under UV light and/or with a chemical stain.
-
Select the solvent system that provides good separation between the product spot and impurities, with a product Rf value of approximately 0.3.
2. Column Preparation (Slurry Method):
-
Secure a glass column of appropriate size vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a small layer (~1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50 g) with the chosen non-polar eluent (e.g., 4:1 Hexane:EtOAc).[5]
-
Quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Continuously tap the side of the column gently to pack the silica bed evenly and remove any air bubbles.
-
Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Do not let the silica run dry.
-
Add another thin layer (~1 cm) of sand on top of the silica bed to protect the surface.
3. Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in the minimum amount of a polar solvent like dichloromethane.
-
Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method.[1]
-
Carefully add the silica-adsorbed sample onto the top layer of sand in the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes, 10-20 mL per fraction). Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).
-
Maintain the solvent level at the top of the column by adding fresh eluent as needed. Never let the column run dry.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to determine which ones contain your purified product.
-
Spot every few fractions on a single TLC plate, along with a spot of your crude starting material for comparison.
-
Identify the fractions containing only the pure product.
6. Product Isolation:
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. Use minimal heat (e.g., a 30°C water bath) to avoid losing your product.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
Determine the mass of the purified product and calculate the yield. Characterize as needed (e.g., by NMR, IR).
Visualizations
Experimental Workflow
Caption: Experimental workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting TLC before running a column.
References
Technical Support Center: Synthesis of 5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5,6-dihydro-2H-pyran-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress via TLC or GC-MS. Consider extending the reaction time or introducing a fresh portion of the catalyst. Ensure the reaction is maintained at the optimal temperature. |
| Suboptimal Reagent Quality | Use freshly distilled or purified starting materials. Impurities in starting materials, such as isomers in commercial crotonic acid, can lead to side reactions.[1] |
| Product Loss During Workup | This compound has some solubility in water. Therefore, it is advisable to avoid excessive washing with aqueous solutions during extraction.[1][2] The use of a continuous liquid-liquid extractor can improve recovery.[1] |
| Product Degradation | The lactone ring is susceptible to opening under strongly acidic or basic conditions, particularly at elevated temperatures.[1] Maintain pH control during workup and purification steps. Distillation should be performed under reduced pressure to prevent thermal decomposition.[1] |
| Dominant Side Reactions | The formation of byproducts can significantly reduce the yield.[1] Adjusting reaction conditions such as temperature, reagent concentration, and catalyst loading can help minimize the formation of side products.[1] For instance, in Prins-type cyclizations, lower temperatures can favor the desired cyclization over elimination pathways that form allylic alcohols.[1] |
Issue 2: Presence of Unexpected Peaks in Analytical Spectra (GC-MS, NMR)
| Potential Cause | Recommended Solution |
| Starting Material Impurities | Analyze the purity of starting materials before use. Purification of starting materials by distillation or recrystallization may be necessary.[1] |
| Isomeric Byproducts | Incomplete isomerization or side reactions can lead to the formation of structural isomers.[1] Purification by fractional distillation or column chromatography is often effective in separating these isomers.[1] |
| Solvent Impurities | Ensure all solvents are of high purity and are appropriately dried for the reaction. Residual solvents can be removed under a high vacuum.[1] |
| Catalyst Residues | For syntheses employing metal-based catalysts (e.g., Ring-Closing Metathesis), residual metal complexes may be present. These can often be removed by filtration through a pad of silica (B1680970) gel or celite.[1] |
| Formation of Allylic Alcohols | In acid-catalyzed reactions like the Prins cyclization, the carbocation intermediate may eliminate a proton to form an allylic alcohol, especially in the absence of a nucleophile like water.[1] Ensuring anhydrous conditions if the tetrahydropyran (B127337) is the desired product can mitigate this.[1] |
| Formation of Dioxanes | In reactions involving formaldehyde (B43269), an excess of formaldehyde at low temperatures can lead to the formation of dioxane byproducts.[1] Using a stoichiometric amount of formaldehyde and increasing the reaction temperature can reduce this side reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: Common side reactions include the formation of isomeric byproducts, elimination products such as allylic alcohols (particularly in Prins-type reactions), and the formation of dioxanes when excess formaldehyde is used at low temperatures.[1] The lactone ring can also be susceptible to hydrolysis under strong acidic or basic conditions.[1]
Q2: How can I minimize the formation of the allylic alcohol byproduct in a Prins-type cyclization?
A2: The formation of allylic alcohols is favored by the elimination of a proton from the carbocation intermediate, which is more likely in the absence of a nucleophile to trap the carbocation.[1] To minimize this, you can try lowering the reaction temperature, using a milder Lewis acid catalyst, and ensuring the presence of a nucleophile like water or acetic acid if the reaction mechanism allows.[1]
Q3: My NMR spectrum shows unexpected signals. How can I identify the byproducts?
A3: First, ensure the purity of your starting materials and solvents. If impurities are ruled out, compare your spectra with known data for common byproducts. For example, the formation of an allylic alcohol would introduce characteristic signals for the alcohol proton and changes in the vinyl region. Spectroscopic data for this compound is available in public databases for comparison.
Q4: What is the best method to purify this compound?
A4: Vacuum distillation is a common and effective method for purifying this compound.[2] If the product is thermally sensitive or if isomeric byproducts are present, column chromatography on silica gel may be a better option.[1]
Experimental Protocols
Example Protocol: Synthesis of this compound via Prins-type Reaction of Vinylacetic Acid and Paraformaldehyde
This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
-
Vinylacetic acid
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Anhydrous sodium acetate (B1210297)
-
20% aqueous sodium hydroxide (B78521)
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL).[2]
-
Gently reflux the mixture for 3 hours.[2]
-
Cool the mixture to room temperature and add anhydrous sodium acetate (16 g) while swirling.[2]
-
Remove the acetic acid using a rotary evaporator at 50–55°C.[2]
-
Add 100 mL of water to the residue.[2]
-
Cool the flask in an ice bath and adjust the pH to 8 by slowly adding a 20% sodium hydroxide solution, ensuring the temperature remains below 5°C.[2]
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.[2]
-
Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.[2]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[2]
-
Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.[2]
-
Purify the crude product by vacuum distillation to obtain this compound.[2]
Visualizations
Caption: Main synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-dihydro-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Several synthetic routes are available, with the most common being the acid-catalyzed cyclocondensation of vinylacetic acid and paraformaldehyde.[1][2] Other methods include the reductive cyclization of 5-hydroxy-2-pentynoic acid and the reaction of dihydropyran with singlet oxygen.[1] For chiral derivatives like 6-methyl-5,6-dihydro-2H-pyran-2-one, enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds.[3]
Q2: What is a typical yield for the acid-catalyzed cyclocondensation method?
A2: The reported yield for the one-step synthesis from vinylacetic acid and paraformaldehyde is approximately 25.1%.[1][2]
Q3: What are the key reagents and conditions for the acid-catalyzed cyclocondensation?
A3: The reaction typically involves refluxing vinylacetic acid and paraformaldehyde in glacial acetic acid with concentrated sulfuric acid as a catalyst. This is followed by the addition of anhydrous sodium acetate (B1210297) and a workup procedure involving extraction and distillation.[1][2]
Q4: Are there any significant side reactions to be aware of?
A4: While the primary focus of the provided literature is on the main reaction, general knowledge of lactone synthesis suggests that potential side reactions could include polymerization of vinylacetic acid or paraformaldehyde, and the formation of esters or other condensation byproducts. Careful control of reaction conditions is crucial to minimize these.
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is significantly lower than the expected ~25%.
Possible Causes & Solutions:
-
Reagent Quality:
-
Vinylacetic Acid: Ensure the vinylacetic acid is of high purity. Impurities can lead to side reactions.
-
Paraformaldehyde: Use a high-quality source of paraformaldehyde. It should be a fine, white powder. Depolymerization to formaldehyde (B43269) is a key step, and the quality of the paraformaldehyde can affect this.[1]
-
Anhydrous Conditions: While the initial reaction is in glacial acetic acid, ensure that reagents like sodium acetate are anhydrous, as water can interfere with the reaction and workup.[1]
-
-
Reaction Conditions:
-
Reflux Time: The recommended reflux time is 3 hours.[1][2] Insufficient reflux may lead to incomplete reaction, while prolonged reflux could promote side reactions or decomposition.
-
Temperature Control during Workup: During the neutralization with sodium hydroxide, it is critical to maintain the temperature below 5°C.[2] Higher temperatures can lead to hydrolysis of the lactone product.
-
-
Workup and Purification:
-
Extraction: Dichloromethane (B109758) is used for extraction.[1][2] Ensure thorough extraction with multiple portions to maximize the recovery of the product from the aqueous layer.
-
Distillation: The product is a mobile yellow oil.[1] Careful distillation under reduced pressure is necessary to separate the product from non-volatile impurities. Note the reported boiling point of 114–117°C at 18–19 mm Hg.[1]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Pyran-2-one Derivatives
| Method | Starting Material(s) | Reagents and Conditions | Yield/Selectivity | Reaction Time | Reference |
| Acid-Catalyzed Cyclocondensation | Vinylacetic acid, Paraformaldehyde | Concentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH | 25.1% (Yield) | 3 hours | [1][2] |
| Partial Hydrogenation | 4-Hydroxy-6-methyl-2-pyrone | 5 wt% Pd/Nb₂O₅, H₂, 1-Butanol, 70°C, 5171.62 Torr | 92% (Selectivity) | 5 hours | [2] |
| Multi-step Synthesis | 3-(Benzyloxy)propionic acid | Four steps: Chlorination, Condensation, Cyclization-reduction (Pd/C), Elimination | High (unspecified) | Multiple days | [2] |
Experimental Protocols
Acid-Catalyzed Synthesis of this compound[1][2]
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.
-
Reflux: Gently reflux the mixture for 3 hours.
-
Quenching: Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate while swirling.
-
Solvent Removal: Remove the acetic acid using a rotary evaporator at 50–55°C.
-
Neutralization: Add 100 mL of water and cool the flask in an ice bath. Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.
-
Extraction: Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the dichloromethane with a rotary evaporator to yield a yellow oil. Distill the crude product under reduced pressure (b.p. 114–117°C at 18–19 mm Hg) to obtain this compound.
Mandatory Visualization
References
Overcoming challenges in the scale-up of "5,6-dihydro-2H-pyran-2-one" production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5,6-dihydro-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: During scale-up, the most critical parameters to control are temperature, reaction time, and the rate of reagent addition. Inadequate temperature management can lead to the formation of side products and a decrease in yield. Reaction time must be optimized to ensure complete conversion without degrading the product. The rate at which reagents are added, particularly in exothermic reactions, is crucial for maintaining temperature control and preventing localized "hot spots" that can result in runaway reactions or the formation of impurities.[1]
Q2: How can the formation of byproducts be minimized during the reaction?
A2: To minimize byproduct formation, several factors should be optimized. First, use high-purity starting materials to avoid introducing contaminants. Second, maintain strict control over the reaction temperature, as elevated temperatures often promote side reactions. Third, the choice of solvent and catalyst can significantly impact the reaction pathway; consider screening different options to identify the most selective conditions. Finally, ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized concentration gradients that might favor the formation of side reactions.[1]
Q3: What is the recommended method for purifying this compound on a larger scale?
A3: For larger-scale purification, vacuum distillation is often the preferred method due to its efficiency and cost-effectiveness. However, it is important to consider the thermal stability of this compound. If the compound is found to be thermally labile, column chromatography with a suitable stationary and mobile phase can be employed. For exceptionally high purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is a more costly option.[1]
Q4: Are there any specific safety precautions to consider when handling the reagents for this synthesis?
A4: Yes, several safety precautions are essential. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant; therefore, it should also be handled in a well-ventilated area. Dichloromethane (B109758) is a volatile and potentially toxic solvent, and exposure should be minimized by working in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time or incrementally increasing the temperature.[1] |
| Suboptimal stoichiometry of reactants. | Carefully control the molar ratios of the reactants. Perform small-scale experiments to optimize the stoichiometry before proceeding with a larger batch.[1] | |
| Product loss during workup. | This compound has some solubility in water, so excessive washing with aqueous solutions during extraction should be avoided.[2][3] | |
| High Impurity Levels | Formation of side products due to high reaction temperatures. | Lower the reaction temperature and monitor for the formation of byproducts. Consider using a more selective catalyst.[1] |
| Presence of unreacted starting materials. | Optimize the reaction conditions to drive the reaction to completion. A purification step to remove unreacted starting materials may be necessary.[1] | |
| Contamination from the reaction vessel or solvents. | Ensure all glassware and equipment are thoroughly cleaned and dried. Use high-purity, anhydrous solvents.[1] | |
| Difficult Product Isolation and Purification | Formation of azeotropes with the solvent. | If using distillation, consider changing the solvent or employing a different purification technique such as column chromatography.[1] |
| Thermal degradation of the product during distillation. | Utilize vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[1][3] | |
| Co-elution of impurities during column chromatography. | Optimize the mobile phase and stationary phase for better separation. Consider using a different chromatographic technique if necessary.[1] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Derivatives
| Method | Starting Material(s) | Reagents and Conditions | Yield/Selectivity | Reaction Time | Reference |
| Acid-Catalyzed Cyclocondensation | Vinylacetic acid, Paraformaldehyde | Concentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH | 25.1% (Yield) | 3 hours | [2][4] |
| Improved Acid-Catalyzed Cyclocondensation | Vinylacetic acid, Paraformaldehyde | Sulfuric acid, acetic acid at 90 - 115°C | 85% (Yield) | 6 hours | [5] |
| Partial Hydrogenation | 4-Hydroxy-6-methyl-2-pyrone | 5 wt% Pd/Nb₂O₅, H₂, 1-Butanol, 70°C, 5171.62 Torr | 92% (Selectivity) | 5 hours | [4] |
Experimental Protocols
Acid-Catalyzed Cyclocondensation for this compound
This protocol is adapted from a well-established one-step procedure.[2][4]
Materials:
-
Vinylacetic acid (43 g, 0.50 mole)
-
Paraformaldehyde (30 g, 1 mole as CH₂O)
-
Concentrated sulfuric acid (3 ml)
-
Glacial acetic acid (125 ml)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% aqueous sodium hydroxide
-
Dichloromethane
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 500-ml, one-necked, round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.[2]
-
Gently reflux the mixture for 3 hours.[2]
-
Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[2]
-
Remove the acetic acid using a rotary evaporator at 50–55°C.[2]
-
Add 100 ml of water to the residue and cool the flask in an ice bath.[2]
-
Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.[2]
-
Transfer the solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[2]
-
Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[2]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[2]
-
Remove the dichloromethane with a rotary evaporator to leave a mobile yellow oil.[2]
-
Distill the crude product under reduced pressure to yield this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low reaction yields.
References
Stability of "5,6-dihydro-2H-pyran-2-one" under acidic and basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5,6-dihydro-2H-pyran-2-one under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, an α,β-unsaturated δ-lactone, is susceptible to hydrolysis in aqueous solutions. The rate and extent of this degradation are highly dependent on the pH and temperature of the medium. Generally, the lactone ring can be opened through either acid-catalyzed or base-catalyzed hydrolysis to form the corresponding 5-hydroxy-2-pentenoic acid.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the lactone is catalyzed. The reaction is reversible, and an equilibrium will be established between the lactone and the open-chain hydroxy acid. In strongly acidic conditions, the equilibrium may favor the closed lactone form (lactonization).[1]
-
Neutral Conditions (pH ≈ 7): Hydrolysis can still occur at neutral pH, although typically at a slower rate compared to acidic or basic conditions.
-
Basic Conditions (pH > 7): The lactone is highly susceptible to base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible as the resulting carboxylate is deprotonated and thus, resistant to nucleophilic attack for ring closure.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation product resulting from the hydrolysis of the lactone ring is 5-hydroxy-2-pentenoic acid. Under basic conditions, this will exist as the corresponding carboxylate salt.
Q4: Can I store solutions of this compound?
A4: For short-term storage, it is recommended to prepare fresh solutions. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For aqueous experiments, prepare the solution immediately before use.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the quantification of the parent compound and the detection of its degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity in a multi-day cell-based assay. | The lactone ring is hydrolyzing in the aqueous cell culture medium. | Prepare fresh stock solutions and add them to the assay at the latest possible time. Consider conducting a time-course experiment to determine the compound's half-life in the specific medium and adjust the experimental design accordingly. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | This new peak is likely the hydrolyzed product, 5-hydroxy-2-pentenoic acid. | Confirm the identity of the new peak using LC-MS. The mass should correspond to the parent compound plus the mass of a water molecule (+18 Da). |
| Inconsistent results between experimental runs. | Variability in the pH or temperature of the solutions, or the presence of catalytic impurities. | Ensure precise control of pH and temperature. Use high-purity solvents and reagents. Buffer the aqueous solutions to maintain a constant pH. |
| Low yield after a reaction in a basic medium. | Rapid hydrolysis of the lactone under basic conditions. | If the lactone moiety is intended to be retained, avoid strongly basic conditions. If the reaction requires a base, consider using a milder, non-nucleophilic base and running the reaction at a lower temperature for a shorter duration. |
Quantitative Data Summary
The following tables provide illustrative stability data for a generic α,β-unsaturated δ-lactone under various conditions. Please note that these are representative values, and the actual stability of this compound should be determined experimentally under your specific conditions.
Table 1: Illustrative Half-life (t½) of an α,β-Unsaturated δ-Lactone in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours |
| 3.0 | Citrate Buffer | > 48 |
| 5.0 | Acetate Buffer | 24 - 48 |
| 7.4 | Phosphate Buffer | 8 - 12 |
| 9.0 | Borate Buffer | < 1 |
Table 2: Illustrative Percentage of Remaining α,β-Unsaturated δ-Lactone in PBS (pH 7.4) at Different Temperatures
| Time (hours) | 4°C | 25°C | 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 90% | 85% |
| 8 | 95% | 60% | 50% |
| 24 | 85% | 25% | 10% |
Experimental Protocols
Protocol 1: Assessing Stability by HPLC
This protocol provides a general method for evaluating the stability of this compound in an aqueous buffer.
1. Materials:
-
This compound
-
Anhydrous DMSO or acetonitrile (B52724)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or acetonitrile.
-
Prepare Test Solution: Dilute the stock solution in the desired aqueous buffer to a final concentration of 100 µM.
-
Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quenching: Immediately stop the degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid to the aliquot. This will precipitate any proteins and stabilize the compound.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient, for example, starting with 5% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the peak area at time zero.
Protocol 2: Monitoring Hydrolysis by ¹H NMR
This protocol describes how to monitor the hydrolysis of this compound by ¹H NMR spectroscopy.
1. Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O) with a suitable buffer to maintain pH
-
NMR spectrometer
2. Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in the deuterated buffer solution directly in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after dissolution (t=0).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).
-
Data Analysis: Identify characteristic peaks for both the lactone (e.g., vinylic protons) and the hydrolyzed product (e.g., new signals corresponding to the open-chain form). The ratio of the integrals of these peaks will change over time, allowing for the determination of the hydrolysis rate and the equilibrium position.
Visualizations
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of 5,6-dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6-dihydro-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from vinylacetic acid and paraformaldehyde?
A1: Crude this compound, synthesized via the acid-catalyzed reaction of vinylacetic acid and paraformaldehyde, typically appears as a mobile yellow oil.[1] The impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual vinylacetic acid and paraformaldehyde.
-
Solvent Residues: Acetic acid used as the reaction solvent.
-
Byproducts: Potential side-products from the Prins-type cyclization reaction. While specific byproducts for this exact synthesis are not extensively documented in readily available literature, general side reactions in Prins reactions can include the formation of dioxanes and other adducts, especially with an excess of formaldehyde (B43269).[2]
-
Polymeric Material: Polymerization of formaldehyde or vinylacetic acid under acidic conditions can lead to higher molecular weight impurities.
-
Color Impurities: The yellow coloration of the crude product suggests the presence of chromophoric impurities, which may arise from minor, unidentified side reactions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is a highly effective method for separating the volatile product from non-volatile impurities such as polymeric materials and residual salts.[1][3]
-
Column Chromatography: This technique is useful for separating the target compound from impurities with similar boiling points, such as isomers or other byproducts.[4]
Q3: How can I monitor the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low molecular weight byproducts.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of both known and unknown impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and isomers.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After a Single Purification Step
| Potential Cause | Recommended Solution |
| Co-distillation of Impurities | Impurities with boiling points close to that of the product may co-distill. A fractional distillation setup with a packed column can improve separation efficiency. |
| Incomplete Separation by Chromatography | The chosen eluent system may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) to identify a system that provides good separation between the product and impurities.[7] |
| Thermal Decomposition During Distillation | The product may be sensitive to high temperatures. Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize thermal stress. |
Problem 2: Product is Still Colored After Purification
| Potential Cause | Recommended Solution |
| Presence of Persistent Chromophores | The colored impurities may have similar physical properties to the product, making them difficult to remove by distillation alone. Treatment of the crude product with activated carbon before distillation may help adsorb some colored impurities. Subsequent column chromatography can also be effective. |
Problem 3: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Aqueous Workup | This compound has some solubility in water.[1] Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent to recover the dissolved product. |
| Adsorption onto Silica (B1680970) Gel | The lactone functionality can interact with the acidic silica gel, leading to product loss during column chromatography. To mitigate this, silica gel can be deactivated by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. |
| Decomposition on the Purification Medium | Prolonged exposure to acidic or basic conditions can lead to degradation. Ensure that the purification process is carried out promptly and under neutral conditions where possible. |
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₅H₆O₂[8] |
| Molecular Weight | 98.10 g/mol [8] |
| Boiling Point | 114–117 °C at 18–19 mmHg[1] |
| ¹H NMR (CDCl₃) | Characteristic signals for the vinyl protons and the protons on the saturated portion of the ring. |
| ¹³C NMR (CDCl₃) | Expected to show six distinct signals. |
| IR (neat) | Strong absorption band around 1720 cm⁻¹ (C=O stretch of α,β-unsaturated lactone).[5] |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 98.[9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a procedure described in Organic Syntheses.[1]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. A short path distillation apparatus is recommended to minimize product loss.
-
Crude Product Transfer: Transfer the crude "this compound" (a mobile yellow oil) into the distillation flask.
-
Vacuum Application: Carefully apply a vacuum to the system. The pressure should be monitored and maintained in the range of 18-19 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills between 114-117 °C. A forerun may be collected at a lower temperature and should be analyzed separately.
-
Analysis: Analyze the purified product for purity using GC-MS, NMR, and/or HPLC.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Confirm the purity of the isolated compound using appropriate analytical techniques.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2H-Pyran-2-one, 5,6-dihydro-6-pentyl- [webbook.nist.gov]
Optimization of reaction conditions for "5,6-dihydro-2H-pyran-2-one" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6-dihydro-2H-pyran-2-one and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield is a common issue that can stem from several factors. Consider the following potential causes and solutions:
-
Incomplete Reaction:
-
Potential Cause: The reaction may not have reached completion.
-
Recommended Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction appears to have stalled, consider extending the reaction time. For catalyzed reactions, adding a fresh portion of the catalyst may also be beneficial. Ensure that the reaction temperature is optimal for the specific protocol being used.[1]
-
-
Suboptimal Reagent Quality:
-
Potential Cause: The purity and quality of starting materials are critical. For instance, in the acid-catalyzed condensation, commercial vinylacetic acid may contain inhibitors or isomers like crotonic acid, and paraformaldehyde can vary in its reactivity.[1][2]
-
Recommended Solution: Use freshly distilled or purified starting materials. Analyze the purity of your reagents before beginning the synthesis. For example, vinylacetic acid can be distilled prior to use.[1][2]
-
-
Side Reactions:
-
Potential Cause: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.[1]
-
Recommended Solution: Adjusting reaction conditions such as temperature, reagent concentration, and catalyst loading can help minimize side product formation. For instance, in the acid-catalyzed reaction of vinylacetic acid and paraformaldehyde, maintaining a gentle reflux is important.[1][2]
-
-
Product Loss During Workup:
-
Potential Cause: this compound has some solubility in water.[1]
-
Recommended Solution: During aqueous extractions, avoid excessive washing of the organic layer.[1][2] Using a saturated sodium chloride solution (brine) for the final wash can help minimize the product's transfer into the aqueous phase.[2] For persistent issues with recovery, a continuous liquid-liquid extractor may improve the yield.[1]
-
-
Product Degradation:
-
Potential Cause: The lactone ring in this compound can be sensitive to strong acids or bases, particularly at elevated temperatures.[1]
-
Recommended Solution: Carefully control the pH during the workup procedure. When neutralizing acidic reaction mixtures, add the base slowly and with cooling to prevent localized heating. For purification by distillation, always use reduced pressure to avoid thermal decomposition.[1]
-
Issue 2: Presence of Unexpected Peaks in Analytical Spectra (e.g., GC-MS, NMR)
Question: My analytical data shows several unexpected peaks alongside my product. How can I identify and eliminate these impurities?
Answer: The presence of unexpected peaks indicates impurities in your sample. Here’s how to troubleshoot this issue:
-
Starting Material Impurities:
-
Potential Cause: Impurities present in the starting materials may carry through the reaction.
-
Recommended Solution: Always check the purity of your starting materials before use. If necessary, purify them by distillation or recrystallization.[1]
-
-
Isomeric Byproducts:
-
Potential Cause: Incomplete isomerization or side reactions can lead to the formation of structural isomers.
-
Recommended Solution: Optimization of reaction conditions can minimize the formation of these byproducts. For purification, fractional distillation under reduced pressure can be effective in separating isomers with different boiling points. Alternatively, column chromatography on silica (B1680970) gel may be necessary for isomers with similar boiling points.[1]
-
-
Solvent Impurities:
-
Potential Cause: Residual solvents from the reaction or workup can appear in analytical spectra.
-
Recommended Solution: Ensure that all solvents used are of high purity and are dry if required by the reaction. Remove residual solvents from the final product under a high vacuum.[1]
-
-
Catalyst Residues:
-
Potential Cause: If a metal-based catalyst was used (e.g., in Ring-Closing Metathesis), residual metal complexes may be present in the product.
-
Recommended Solution: These residues can often be removed by filtering the crude product through a pad of silica gel or celite, or by using specific catalyst scavenging agents.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several synthetic routes are available, each with its own advantages. Common methods include:
-
Acid-Catalyzed Cyclocondensation: A one-step reaction between vinylacetic acid and paraformaldehyde. This method is straightforward but can have moderate yields.[2]
-
Ring-Closing Metathesis (RCM): This powerful method involves the cyclization of a diene precursor using a ruthenium-based catalyst (e.g., Grubbs catalyst). It is often used in the synthesis of substituted derivatives.[3][4]
-
Organocatalytic Domino Reactions: These methods can provide access to highly functionalized and enantiomerically enriched dihydropyranones in a single pot from simple starting materials.[3][5]
-
Hetero-Diels-Alder Reactions: This cycloaddition reaction can be used to form the dihydropyran ring system, often with good control over stereochemistry.[6][7]
-
Biocatalytic Reductions: Enzymatic methods, for instance using ene-reductases, offer a green chemistry approach to produce chiral dihydropyranones.[3][8]
Q2: The Organic Syntheses procedure for the acid-catalyzed method has a reported yield of around 25%. How can this be optimized?
A2: While the reported yield is modest, several factors can be carefully controlled to maximize it:
-
Reagent Quality: Use freshly distilled vinylacetic acid to remove any polymers or isomers.[2]
-
Reaction Time and Temperature: Ensure the mixture is refluxed gently for the specified time (3 hours) to allow for complete reaction without excessive side product formation.[2]
-
Workup pH and Temperature Control: During neutralization with sodium hydroxide, it is critical to keep the temperature below 5°C to prevent hydrolysis of the lactone product.[2]
-
Extraction Efficiency: As the product has some water solubility, perform the extraction with dichloromethane (B109758) multiple times (e.g., four portions) as specified to ensure maximum recovery from the aqueous layer.[1][2] Avoid using excessive amounts of water for washing.[2]
-
Purification: Distill the crude product under reduced pressure to prevent thermal decomposition and to effectively separate it from higher-boiling impurities.[1][2]
Q3: What are the key considerations when using Ring-Closing Metathesis (RCM) to synthesize a substituted this compound?
A3: RCM is a versatile tool, but success depends on several factors:
-
Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are commonly used and offer good functional group tolerance.[3]
-
Solvent and Degassing: RCM reactions are sensitive to oxygen. Use a degassed solvent (e.g., dichloromethane or toluene) and maintain an inert atmosphere (nitrogen or argon).
-
Concentration: RCM is an intramolecular reaction. To favor cyclization over intermolecular polymerization, the reaction should be run at high dilution.
-
Reaction Monitoring: Track the reaction's progress by TLC or GC-MS to determine the optimal reaction time.
-
Catalyst Removal: After the reaction is complete, the ruthenium catalyst should be removed. This can be achieved by quenching with a small amount of ethyl vinyl ether, followed by purification by column chromatography.[1]
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for this compound and its Derivatives
| Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | Reaction Time | Key Advantages/Disadvantages |
| Acid-Catalyzed Cyclocondensation | Vinylacetic acid, Paraformaldehyde | H₂SO₄, Acetic Acid | ~25%[5] | 3 hours[5] | Simple one-step procedure; readily available starting materials; modest yield. |
| Organocatalytic Domino Reaction | (E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoate | Squaramide-based organocatalyst, p-TSA | 75-85%[5] | 48 hours + 1 hour | High enantioselectivity; mild conditions; longer reaction time. |
| Hetero-Diels-Alder Reaction | 1-Alkoxy-1-amino-1,3-butadiene, Aromatic Aldehydes | None (thermal) or Lewis Acid | ~70%[6] | ~2 hours | Mild conditions; good yields; provides access to various substituted pyranones. |
| Asymmetric Allylation + RCM | Cinnamaldehyde, Allylating agent, Acryloyl chloride | Leighton allylation reagent, Grubbs II catalyst | High (unspecified) | Multiple steps | Excellent enantioselectivity; multi-step process.[5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclocondensation of Vinylacetic Acid and Paraformaldehyde
This protocol is adapted from the procedure published in Organic Syntheses.[2]
-
Reagents:
-
Vinylacetic acid (43 g, 0.50 mole)
-
Paraformaldehyde (30 g, 1 mole as CH₂O)
-
Concentrated Sulfuric Acid (3 ml)
-
Glacial Acetic Acid (125 ml)
-
Anhydrous Sodium Acetate (B1210297) (16 g)
-
20% Sodium Hydroxide solution
-
Dichloromethane
-
Saturated aqueous Sodium Chloride
-
-
Procedure:
-
In a 500-ml round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.
-
Reflux the mixture gently for 3 hours.
-
Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.
-
Remove the acetic acid using a rotary evaporator at 50–55°C.
-
Add 100 ml of water to the residue and cool the flask in an ice bath.
-
Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.
-
Transfer the resulting solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.
-
Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane with a rotary evaporator.
-
Distill the resulting yellow oil under reduced pressure to yield this compound. (b.p. 114–117°C at 18–19 mm Hg).
-
Protocol 2: Organocatalytic Domino Michael-Hemiacetalization
This protocol is a representative example for the asymmetric synthesis of a 6-substituted-5,6-dihydro-2H-pyran-2-one.[5]
-
Reagents:
-
(E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol)
-
Methyl 3-oxobutanoate (1.0 mmol)
-
Squaramide-based organocatalyst (10 mol%)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Anhydrous Dichloromethane (5.0 ml)
-
Anhydrous Toluene (B28343) (5.0 ml)
-
-
Procedure:
-
To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in anhydrous dichloromethane, add methyl 3-oxobutanoate.
-
Add the squaramide-based organocatalyst to the reaction mixture.
-
Stir the reaction at ambient temperature for 48 hours, monitoring completion by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in anhydrous toluene and add p-toluenesulfonic acid.
-
Heat the mixture to 100°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-substituted-5,6-dihydro-2H-pyran-2-one.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hetero-Diels–Alder reactions of ketones: a high-yielding synthesis of 2,2-disubstituted 2,3-dihydropyran-4-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. benchchem.com [benchchem.com]
- 6. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in "5,6-dihydro-2H-pyran-2-one" reactions
Welcome to the technical support center for troubleshooting reactions involving 5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed cyclocondensation of vinylacetic acid and paraformaldehyde is giving a low yield (~25%). How can I improve the conversion rate?
A low yield in this reaction can be attributed to several factors. A common protocol reports a yield of 25.1%, while a modified procedure can achieve up to 85%. Here are key parameters to investigate:
-
Reaction Temperature and Time: One protocol specifies gentle reflux for 3 hours.[1] Another successful high-yield synthesis involves heating to 90-100 °C and then maintaining the internal temperature at 100-115 °C for 6 hours.[2] Ensure your reaction is heated for a sufficient duration at the optimal temperature to drive the reaction to completion.
-
Reagent Quality: The purity of starting materials is crucial. Paraformaldehyde can vary in quality and may not efficiently depolymerize to formaldehyde. It is advisable to use a high-quality source.
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. While catalytic amounts are needed, incorrect concentrations can lead to side reactions or incomplete conversion.
-
Workup Procedure: this compound has some solubility in water. Excessive washing with aqueous solutions during extraction can lead to significant product loss. Minimize the volume of water used and consider back-extraction of the aqueous layers.
Q2: I am observing unexpected peaks in my NMR/GC-MS analysis after synthesizing this compound. What are the likely impurities?
Unexpected peaks can arise from several sources:
-
Starting Material Impurities: Analyze the purity of your starting materials before the reaction. Impurities in vinylacetic acid or paraformaldehyde will carry through and potentially react to form byproducts.
-
Side Reactions: In acid-catalyzed reactions, side reactions such as polymerization of vinylacetic acid or the formation of other condensation products can occur. In syntheses of related pyranone structures like coumarins via the Pechmann condensation, the formation of chromone (B188151) byproducts is a common issue, arising from an alternative cyclization pathway favored by certain acidic conditions.[3]
-
Solvent Impurities: Ensure all solvents are of high purity and are appropriately dried if the reaction is moisture-sensitive.
-
Product Degradation: The lactone ring of this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during workup or purification. Distillation should be performed under reduced pressure to avoid thermal decomposition.
Q3: What are the key considerations when choosing a catalyst for the synthesis of this compound derivatives?
The choice of catalyst is highly dependent on the synthetic route:
-
Acid Catalysis (e.g., Cyclocondensation): Strong Brønsted acids like sulfuric acid are commonly used.[2] However, for some substrates, milder solid acid catalysts like Amberlyst-15 can improve selectivity and simplify workup.[3]
-
Hydrogenation Reactions: For the synthesis of substituted 5,6-dihydro-2H-pyran-2-ones from corresponding pyrones, transition metal catalysts are employed. Ruthenium-based catalysts, such as Ru(CO)2Cl(η5-C5Ph5), are effective for dynamic kinetic resolution of homoallylic alcohols which are precursors to these lactones.[4]
-
Hetero-Diels-Alder Reactions: Chiral Lewis acid catalysts are often used to achieve high enantioselectivity in the synthesis of dihydropyran rings.[5]
Data Presentation
Table 1: Comparison of Protocols for Acid-Catalyzed Synthesis of this compound
| Parameter | Protocol A | Protocol B |
| Starting Materials | Vinylacetic acid, Paraformaldehyde | Vinylacetic acid, Paraformaldehyde |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Solvent | Glacial Acetic Acid | Acetic Acid |
| Reaction Temperature | Gentle Reflux | 90-115 °C |
| Reaction Time | 3 hours | 6 hours |
| Reported Yield | 25.1% | 85% |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: High-Yield Acid-Catalyzed Synthesis of this compound [2]
-
Reaction Setup: In a 10L glass reactor, add 3L of acetic acid, 1kg (7.55mol) of vinylacetic acid, and 0.36kg (11.32mol) of paraformaldehyde in this order.
-
Catalyst Addition: While stirring, slowly add 4.1ml (0.075mol) of concentrated sulfuric acid.
-
Reaction: Heat the mixture to 90-100 °C. After the initial exothermic reaction, gradually increase the temperature and maintain it at 100-115 °C for 6 hours.
-
Workup: After the reaction is complete, cool the mixture and add 0.31kg (3.77mol) of sodium acetate. Stir for 30 minutes.
-
Solvent Removal: Concentrate the mixture to remove the acetic acid.
-
Neutralization: Control the internal temperature to below 10 °C and add 2.1L of 10% sodium hydroxide (B78521) solution dropwise to adjust the pH to 7-8.
-
Extraction: Extract the aqueous solution with dichloromethane (B109758) (4L x 3).
-
Washing and Drying: Wash the combined organic phases with saturated sodium chloride solution (4L x 1) and dry over magnesium sulfate (B86663) (300g).
-
Purification: After filtration and concentration, distill the crude product under reduced pressure, collecting the fraction at 85-92 °C / 5-7 mmHg to obtain this compound.
Protocol 2: Ruthenium-Catalyzed Dynamic Kinetic Resolution for a Precursor to (R)-6-phenyl-5,6-dihydro-2H-pyran-2-one [4]
This protocol describes the synthesis of a chiral precursor which is then converted to the target molecule.
-
Dynamic Kinetic Resolution (DKR): A suitable homoallylic alcohol substrate is subjected to DKR using a Ru(CO)₂Cl(η⁵-C₅Ph₅) catalyst. This step stereoselectively acylates the alcohol.
-
Ring-Closing Metathesis (RCM): The product from the DKR is then treated with a Grubbs 1st generation catalyst to afford (R)-6-phenyl-5,6-dihydro-2H-pyran-2-one. The reported yield for this step is 86% with an enantiomeric excess of 97%.
-
Further Reduction (Optional): The resulting unsaturated lactone can be selectively reduced to the corresponding saturated lactone, (R)-6-phenyltetrahydro-2H-pyran-2-one, using Wilkinson's catalyst with a reported yield of 85% and 97% ee.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: Acid-catalyzed synthesis pathway.
References
Preventing polymerization of "5,6-dihydro-2H-pyran-2-one" during storage
Technical Support Center: 5,6-dihydro-2H-pyran-2-one
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: My liquid this compound sample has become viscous or solidified. What happened?
A1: The change in viscosity or solidification is a strong indication that the monomer has polymerized. This compound, as an α,β-unsaturated δ-lactone, contains a reactive double bond and an ester group, making it susceptible to polymerization when exposed to initiators such as heat, light, or impurities.[1][2]
Q2: What are the primary causes of polymerization for this compound?
A2: Polymerization can be initiated by several factors:
-
Heat: Elevated temperatures provide the activation energy for polymerization to begin. The Safety Data Sheet (SDS) for this compound indicates it is stable under recommended storage conditions but should be kept away from heat.[3]
-
Light: UV or visible light can generate free radicals, initiating a chain reaction.
-
Contaminants: Impurities such as acids, bases, or residual catalysts from synthesis can trigger either cationic or anionic ring-opening polymerization.[4] Water, acting as a protic impurity, can also lead to undesired reactions.[5]
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides that decompose with heat to initiate radical polymerization.
Q3: What are the ideal storage conditions to prevent polymerization?
A3: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to polymerization initiators. A supplier specification recommends a storage temperature of 2-8°C.[6]
Q4: Should I use a polymerization inhibitor? If so, which one?
A4: Yes, for long-term storage or storage at ambient temperatures, adding a polymerization inhibitor is highly recommended. For unsaturated monomers, radical scavengers are commonly used.[7] Phenolic compounds are effective and widely used inhibitors.[8]
Q5: How can I check if my sample has started to polymerize?
A5: Beyond visual inspection for increased viscosity, you can use analytical techniques. 1H NMR spectroscopy is a convenient method to detect polymerization.[9][10] The appearance of broad signals corresponding to the polymer backbone, alongside the diminishing sharp peaks of the monomer, indicates polymerization.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Action(s) & Prevention |
| Sample appears cloudy or has formed a precipitate. | Initiation of Polymerization: The polymer may be insoluble in the monomer, causing it to precipitate. This can be triggered by temperature fluctuations or light exposure. | Immediate Action: Filter a small aliquot to see if the precipitate can be removed. Analyze the liquid portion via NMR to assess monomer purity. Prevention: Store the vial in a refrigerator (2-8°C)[6], wrapped in aluminum foil or in an amber vial to protect from light. Ensure the container is sealed tightly under an inert atmosphere (N₂ or Ar). |
| Sample viscosity has noticeably increased. | Low-level Polymerization: The monomer has begun to form oligomers or low molecular weight polymers. This is often a result of prolonged storage without an inhibitor or exposure to ambient temperatures. | Immediate Action: Cool the sample immediately to slow the reaction. Assess the extent of polymerization using NMR or GPC. The material may still be usable if the polymer content is low and does not interfere with your reaction. Prevention: Add a suitable inhibitor (see Table 2). For critical applications, consider re-purifying the monomer via vacuum distillation before use, but be aware that heating during distillation can also induce polymerization.[7] |
| Sample has completely solidified. | Advanced Polymerization: The bulk of the monomer has converted to polymer. This is likely due to significant exposure to heat, light, or a contaminant. | Immediate Action: The sample is likely unusable for applications requiring the monomer. Prevention: Strictly adhere to recommended storage protocols. For new batches, immediately aliquot and add an inhibitor before placing in cold, dark storage. |
Recommended Storage & Handling Protocols
Protocol 1: Optimal Storage Conditions
To maximize the shelf-life of this compound, adhere to the following conditions.
| Parameter | Condition | Rationale |
| Temperature | 2–8 °C[6] | Reduces the rate of thermally-initiated polymerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and the formation of radical-initiating peroxides. |
| Container | Amber glass vial/bottle or clear glass wrapped in foil | Protects the light-sensitive compound from initiating polymerization. |
| Inhibitor | Required for long-term storage | Scavenges free radicals that initiate polymerization. |
Protocol 2: Addition of a Polymerization Inhibitor
For newly received or purified this compound, the addition of an inhibitor is a critical step for stabilization.
| Inhibitor | Typical Concentration (by weight) | Notes |
| 4-Methoxyphenol (MEHQ) | 100 - 500 ppm | Effective radical scavenger. Easily removed by a basic wash (e.g., dilute NaOH solution) prior to use if required.[7] |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 ppm | Another common phenolic inhibitor. Can also be removed via column chromatography or distillation.[7] |
| Hydroquinone (HQ) | 100 - 200 ppm | A highly effective inhibitor, though often requires oxygen to be fully effective.[8] |
Methodology:
-
Prepare a stock solution of the chosen inhibitor (e.g., 1% MEHQ in a volatile, anhydrous solvent like dichloromethane).
-
Add the calculated volume of the stock solution to the monomer to achieve the desired final ppm concentration.
-
Gently mix the solution to ensure homogeneity.
-
If a solvent was used, it can be removed under reduced pressure at a low temperature (<30°C) to avoid thermal stress on the monomer.
-
Blanket the container with an inert gas (N₂ or Ar), seal tightly, and transfer to cold storage (2-8°C).
Protocol 3: Monitoring Polymer Content with ¹H NMR Spectroscopy
This protocol allows for the quantitative assessment of monomer purity.
Methodology:
-
Sample Preparation: Prepare a solution by dissolving a known mass of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic sharp peaks of the this compound monomer. Key signals include the vinylic protons.
-
Look for the appearance of broad, poorly resolved signals in the aliphatic and ester regions of the spectrum. These are indicative of polymer formation.
-
Integrate a well-resolved monomer peak and compare its integral to the integral of the internal standard to quantify the remaining monomer concentration. A decrease from the expected concentration indicates polymerization.
-
Visual Guides
A simplified diagram illustrating the potential pathways leading to the polymerization of this compound.
Caption: Potential initiators of polymerization.
A workflow to guide the user in assessing a potentially compromised sample of this compound.
Caption: Decision workflow for sample assessment.
References
- 1. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 5,6-二氢-2H-吡喃-2-酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
Technical Support Center: Analytical Methods for Monitoring 5,6-dihydro-2H-pyran-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 5,6-dihydro-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the synthesis of this compound?
The most common and effective methods for monitoring the synthesis and assessing the purity of this compound and its derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Fourier-Transform Infrared (FT-IR) Spectroscopy is also useful for identifying characteristic functional groups.[1] For chiral synthesis, chiral GC or HPLC is essential to determine enantiomeric excess.[2]
Q2: How do I choose the most appropriate analytical method for my specific needs?
The choice of method depends on the analytical goal.[1]
-
For identifying and quantifying volatile impurities and residual solvents: GC-MS is the preferred technique due to its high sensitivity and specificity.[1][3]
-
For quantitative analysis of the main product and detection of non-volatile impurities: HPLC with a UV detector is an excellent choice.[1]
-
For unambiguous structural elucidation and identifying/quantifying impurities with distinct chemical structures: NMR spectroscopy is the most powerful tool.[1][4][5]
-
For determining the enantiomeric excess of chiral derivatives: Chiral GC or HPLC is necessary.[2]
Q3: What are some common impurities I might encounter during the synthesis of this compound?
Common impurities can include unreacted starting materials, isomeric byproducts, residual solvents, and catalyst residues.[3] For instance, in acid-catalyzed cyclocondensation, residual vinylacetic acid or paraformaldehyde might be present.[6] Ring-closing metathesis routes may leave residual metal catalysts.[3] It is also important to note that this compound has some solubility in water, which can lead to product loss during aqueous workups if not performed carefully.[3][7]
Q4: What are the key spectroscopic features of this compound?
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons and the protons on the saturated part of the ring.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals, with the carbonyl carbon appearing at the most downfield chemical shift.[8]
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the lactone carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-oxygen single bond (C-O).[1]
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Purity Assessment [1]
| Technique | Purpose | Information Provided | Advantages | Limitations |
| GC-MS | Separation and identification of volatile compounds | Retention time, mass-to-charge ratio of fragment ions | High sensitivity and specificity, excellent for identifying volatile impurities | May require derivatization for non-volatile compounds |
| HPLC | Quantitative analysis and detection of non-volatile impurities | Retention time, UV absorbance | Excellent for quantitative analysis, suitable for a wide range of compounds | Lower resolution for some volatile compounds compared to GC |
| NMR | Structural elucidation and quantification | Chemical shifts, coupling constants, integration | Provides detailed structural information, can be used for quantification without a reference standard | Lower sensitivity compared to GC-MS and HPLC |
| FT-IR | Functional group identification | Absorption frequencies | Fast and simple, provides information on chemical bonds | Not suitable for quantification or complex mixture analysis |
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment
This protocol is a general guideline for analyzing the purity of this compound and identifying volatile impurities.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[1]
-
GC Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 210°C at 5°C/min.
-
Ramp to 280°C at 10°C/min, hold for 15 minutes.[1]
-
-
-
MSD Conditions:
-
Analysis: Identify the main product peak and any impurity peaks by comparing their retention times and mass spectra to known standards or library data.
Protocol 2: HPLC Analysis for Quantitative Purity
This protocol outlines a method for the quantitative analysis of this compound.[1]
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.[1]
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection: UV at 210 nm.[1]
-
-
Analysis: Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: ¹H NMR Analysis for Structural Confirmation and Purity
This protocol provides a general procedure for obtaining a ¹H NMR spectrum of this compound.[1][4]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the product and any identified impurities. The relative purity can be estimated by comparing the integral of the product's protons to the integrals of impurity protons.
Mandatory Visualizations
Caption: General workflow for the synthesis and analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
Troubleshooting Guides
GC-MS Troubleshooting
Q: Why am I seeing unexpected peaks in my GC-MS chromatogram?
-
Potential Cause 1: Starting Material Impurities. The purity of your starting materials may be lower than expected.[3]
-
Solution: Analyze the purity of your starting materials before beginning the synthesis. If necessary, purify them by distillation or recrystallization.[3]
-
-
Potential Cause 2: Solvent Impurities. The solvents used in the reaction or sample preparation may be contaminated.[3]
-
Solution: Use high-purity, GC-grade solvents and run a solvent blank to confirm their purity.[3]
-
-
Potential Cause 3: Isomeric Byproducts. Side reactions can lead to the formation of structural isomers.[3]
-
Solution: Optimize reaction conditions (temperature, catalyst loading) to minimize side product formation. Purification by fractional distillation or column chromatography may be required.[3]
-
-
Potential Cause 4: Catalyst Residues. If using a metal-based catalyst, residues may be present.[3]
-
Solution: Remove catalyst residues by filtering the crude product through a pad of silica (B1680970) gel or celite.[3]
-
HPLC Troubleshooting
Q: Why is the backpressure in my HPLC system suddenly high?
-
Potential Cause 1: Clogged Filters or Frits. Particulate matter from the sample or mobile phase can block the inline filter or the column inlet frit.[10]
-
Potential Cause 2: Buffer Precipitation. If you are using a buffered mobile phase with a high organic content, the buffer may precipitate.[11]
-
Solution: Ensure your buffer is soluble in the entire mobile phase composition range. Flush the system with high aqueous content mobile phase to redissolve precipitated salts.[11]
-
-
Potential Cause 3: Column Blockage. Sample components may have precipitated on the head of the column.[10][12]
Q: Why are my HPLC peak shapes tailing?
-
Potential Cause 1: Secondary Interactions with the Column. The analyte may be interacting with active silanol (B1196071) groups on the silica-based stationary phase.[13]
-
Solution: Use a high-purity silica column. Alternatively, adjust the mobile phase pH to suppress silanol ionization (typically pH < 4) or add a mobile phase additive like triethylamine (B128534) (TEA), though this is less necessary with modern high-purity columns.[13]
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[13]
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[13]
-
-
Potential Cause 3: Column Void. A void may have formed at the head of the column.[11]
-
Solution: This is often irreversible. Replace the column and avoid sudden pressure shocks.[11]
-
NMR Troubleshooting
Q: Why are the peaks in my NMR spectrum broad?
-
Potential Cause 1: Paramagnetic Impurities. Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.
-
Solution: Purify the sample thoroughly, for example, by filtering through a short plug of silica gel.
-
-
Potential Cause 2: Sample Concentration is too High. Very concentrated samples can lead to increased viscosity and peak broadening.
-
Solution: Dilute the sample to an appropriate concentration (typically 5-10 mg in 0.7 mL of solvent).
-
-
Potential Cause 3: Poor Shimming. The magnetic field homogeneity may not be optimized.
-
Solution: Carefully shim the spectrometer before acquiring the spectrum.
-
Q: I see unexpected signals in my ¹H NMR spectrum. What could they be?
-
Potential Cause 1: Residual Solvents. Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexane) are very common impurities.
-
Solution: Identify the solvent peaks by their characteristic chemical shifts. Remove residual solvents by drying the sample under high vacuum.
-
-
Potential Cause 2: Water. Water is present in most deuterated solvents unless they are specifically dried.
-
Solution: Identify the water peak (its chemical shift is solvent-dependent). If it interferes with your signals, use a freshly opened ampoule of deuterated solvent or dry it over molecular sieves.
-
-
Potential Cause 3: Byproducts or Unreacted Starting Materials. As with other analytical techniques, these are common sources of extra signals.[3]
-
Solution: Compare the spectrum to the known spectra of your starting materials. Use 2D NMR techniques (like COSY or HSQC) to help identify the structure of the unknown impurities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. realab.ua [realab.ua]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hplc.eu [hplc.eu]
Validation & Comparative
A Spectroscopic Showdown: Unveiling the Structural Nuances of 5,6-dihydro-2H-pyran-2-one and Its Derivatives
A comprehensive analysis of the spectroscopic signatures of 5,6-dihydro-2H-pyran-2-one and its derivatives provides researchers, scientists, and drug development professionals with a critical toolkit for the identification, characterization, and application of this versatile class of compounds. This guide offers an objective comparison of their performance under various spectroscopic techniques, supported by experimental data, to facilitate their use in medicinal chemistry and materials science.
The this compound scaffold, an α,β-unsaturated lactone, is a privileged motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antifungal, and immunosuppressive properties. The spectroscopic characterization of these compounds is paramount for elucidating their precise molecular architecture, which in turn governs their chemical reactivity and biological function. This guide delves into the key spectroscopic features of the parent molecule and several of its derivatives, providing a comparative framework based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and a selection of its derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts (δ) in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | Other Protons |
| This compound | 6.02 (dt) | 6.90 (dt) | 2.34 (m) | 4.42 (m) | - |
| 6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic Acid) | ~6.0 | ~6.9 | ~2.4 | ~4.5 (m) | ~1.4 (d, 3H, -CH₃) |
| 6-ethyl-5,6-dihydro-2H-pyran-2-one | ~6.0 | ~6.9 | ~2.4 | ~4.3 (m) | ~1.0 (t, 3H, -CH₂CH ₃), ~1.7 (q, 2H, -CH ₂CH₃) |
| 6-pentyl-5,6-dihydro-2H-pyran-2-one | ~6.0 | ~6.9 | ~2.4 | ~4.3 (m) | ~0.9 (t, 3H, pentyl-CH₃), ~1.3-1.7 (m, 8H, pentyl-CH₂) |
| (S)-Goniothalamin (6-styryl derivative) | 6.08 (dt) | 6.90-6.93 (m) | 2.53-2.55 (m) | 5.09-5.10 (m) | 6.26 (dd, 1H, vinyl), 6.72 (d, 1H, vinyl), 7.26-7.38 (m, 5H, Ar-H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts (δ) in ppm)
| Compound | C-2 (C=O) | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| This compound | ~164 | ~121 | ~145 | ~29 | ~69 | - |
| 6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic Acid) | ~164 | ~121 | ~145 | ~30 | ~75 | ~21 (-CH₃) |
| 6-ethyl-5,6-dihydro-2H-pyran-2-one | ~164 | ~121 | ~145 | ~29 | ~79 | ~10 (-CH₂C H₃), ~28 (-C H₂CH₃) |
| 6-pentyl-5,6-dihydro-2H-pyran-2-one | 164.40 | 121.35 | 145.09 | 29.24 | 77.72 | 14.0, 22.5, 24.9, 31.6, 35.5 (pentyl carbons) |
| (S)-Goniothalamin (6-styryl derivative) | ~163 | 121.8 | 144.6 | 29.9 | 78.0 | 125.7, 126.7, 128.4, 128.7, 133.2, 135.8 (styryl carbons)[1] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Lactone) | C=C Stretch (Olefin) | C-O Stretch |
| This compound | ~1720-1740 | ~1630-1650 | ~1250 |
| 6-methyl-5,6-dihydro-2H-pyran-2-one | ~1725 | ~1640 | ~1245 |
| 6-(4'-Oxopentyl)-5,6-dihydro-2H-pyran-2-one | 1720, 1695 | 1635 | ~1250 |
| (S)-Goniothalamin | 1720-1750 | 1680-1640 | 1320-1000[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound (C₅H₆O₂) | 98 | 68, 40 |
| 6-methyl-5,6-dihydro-2H-pyran-2-one (C₆H₈O₂) | 112 | 97, 84, 69, 55 |
| 6-ethyl-5,6-dihydro-2H-pyran-2-one (C₇H₁₀O₂) | 126 | 97, 83, 55 |
| 6-pentyl-5,6-dihydro-2H-pyran-2-one (C₁₀H₁₆O₂) | 168 | 97, 83, 55 |
| (S)-Goniothalamin (C₁₃H₁₂O₂) | 200 | 105, 97, 77 |
Table 5: UV-Visible Spectroscopic Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| 6-(4'-Oxopentyl)-5,6-dihydro-2H-pyran-2-one | 210 | 2.45[2] |
| 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one | ~270 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.
-
-
Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum was automatically subtracted from the sample spectrum. Peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.
-
Data Acquisition: The samples were introduced via direct infusion. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.
-
Data Processing: The resulting mass spectra were analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade methanol. Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.
-
Data Acquisition: The spectrum was scanned from 200 to 400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using the solvent (methanol).
-
Data Processing: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value were determined from the spectrum.
Signaling Pathway and Experimental Workflow
The biological activity of many this compound derivatives is attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins. A key signaling pathway modulated by such compounds is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response.
Caption: Keap1-Nrf2 signaling pathway activation by α,β-unsaturated lactones.
The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of a this compound derivative.
References
A Tale of Two Lactones: 5,6-Dihydro-2H-pyran-2-one vs. Gamma-Butyrolactone as Synthetic Precursors
For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of two prominent lactone precursors: 5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, and gamma-butyrolactone (B3396035) (GBL), a saturated γ-lactone. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
At a Glance: Key Differences in Reactivity and Application
This compound and gamma-butyrolactone, while both cyclic esters, exhibit fundamentally different reactivity profiles due to the presence of a carbon-carbon double bond in the former. This structural distinction governs their utility as precursors for distinct target molecules.
This compound , as a classic Michael acceptor, readily undergoes conjugate addition reactions with a wide range of nucleophiles at the β-position. This reactivity makes it an excellent precursor for the synthesis of substituted tetrahydropyran (B127337) rings, which are common motifs in numerous natural products and bioactive molecules. The double bond also allows for a variety of other transformations, including cycloadditions and epoxidations.
Gamma-butyrolactone , on the other hand, is a saturated lactone. Its primary mode of reactivity involves nucleophilic attack at the electrophilic carbonyl carbon, leading to ring-opening reactions. This makes GBL a valuable precursor for the synthesis of γ-hydroxyamides, esters, and other derivatives of gamma-hydroxybutyric acid (GHB). The lack of unsaturation simplifies certain transformations, but also limits its versatility compared to its unsaturated counterpart.
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison of their synthetic performance, the following tables summarize quantitative data from representative reactions.
Table 1: Conjugate Addition Reactions
| Nucleophile/Reagent | Precursor | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Grignard Reagents | This compound | CuI, Chiral Phosphine (B1218219) | 4-substituted tetrahydropyran-2-one | High | N/A | High | [1] |
| Meldrum's Acid Derivative | pi-Allylmolybdenum complex | Grignard Reagents | Trisubstituted gamma-butyrolactone | Good to Excellent | Completely Diastereoselective | N/A | [2] |
Note: Direct conjugate addition to the unsubstituted gamma-butyrolactone ring is not a feasible reaction.
Table 2: Ring-Opening Reactions with Amines
| Amine | Precursor | Conditions | Product | Yield (%) | Reference |
| Primary Amine | Gamma-Butyrolactone | Heat | γ-Hydroxyamide | N/A | [3] |
| Nitrogen Nucleophiles | 2H-Pyran-2-one Derivatives | Boiling Ethanol | Various N-heterocycles | N/A | [4] |
Experimental Protocols: A Guide to Key Transformations
Detailed methodologies for key reactions are provided below to facilitate the replication and adaptation of these synthetic strategies.
Protocol 1: Enantioselective Conjugate Addition to this compound
This protocol describes a general procedure for the copper-catalyzed enantioselective conjugate addition of Grignard reagents to this compound.[1]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Copper(I) iodide (CuI)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add CuI and the chiral phosphine ligand.
-
Add anhydrous THF and cool the mixture to -78 °C.
-
Slowly add the Grignard reagent and stir the mixture for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Stir the reaction at -78 °C until complete consumption of the starting material (monitored by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Ring-Opening of Gamma-Butyrolactone with a Primary Amine
This protocol outlines a general procedure for the aminolysis of gamma-butyrolactone to form a γ-hydroxyamide.[3]
Materials:
-
Gamma-butyrolactone (GBL)
-
Primary amine (e.g., Benzylamine)
Procedure:
-
In a round-bottom flask, combine gamma-butyrolactone and the primary amine.
-
Heat the mixture, with stirring, to a temperature sufficient to drive the reaction to completion (typically reflux).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration. Otherwise, purify the crude product by distillation or column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and gamma-butyrolactone as a synthetic precursor is fundamentally driven by the desired target structure.
-
For the synthesis of substituted tetrahydropyrans and other molecules requiring the introduction of functionality at the β-position of a lactone, This compound is the superior choice due to its inherent reactivity as a Michael acceptor. Its α,β-unsaturation also opens the door to a wider range of chemical transformations.
-
For the synthesis of γ-hydroxyamides, esters, and related acyclic compounds , gamma-butyrolactone offers a more direct and often simpler route via nucleophilic ring-opening. Its saturated nature can be advantageous when the presence of a double bond would interfere with other desired reactions in the synthetic sequence.
Ultimately, a thorough understanding of the distinct reactivity of these two lactones, supported by the experimental data and protocols provided in this guide, will empower researchers to design more efficient and effective synthetic strategies in their pursuit of novel molecules for drug discovery and development.
References
- 1. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective conjugate additions to pi-allylmolybdenum complexes: a stereocontrolled route to 3,4,5-trisubstituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unveiling the Impact of Unsaturation: A Comparative Analysis of the Biological Activity of 5,6-dihydro-2H-pyran-2-one and its Saturated Analog, Tetrahydro-2H-pyran-2-one
A deep dive into the biological significance of the α,β-unsaturated lactone moiety reveals a stark contrast in the bioactivity of 5,6-dihydro-2H-pyran-2-one when compared to its saturated counterpart, tetrahydro-2H-pyran-2-one (also known as δ-valerolactone). The presence of a double bond in conjugation with the carbonyl group in this compound bestows upon it a wide range of pharmacological properties, including anticancer, antifungal, and antimicrobial activities. In contrast, the saturated analog, δ-valerolactone, is primarily recognized for its low toxicity and application in the synthesis of polyesters, exhibiting minimal reported biological activity in comparison.
The core of this functional divergence lies in the chemical reactivity of the α,β-unsaturated lactone system. This moiety acts as a Michael acceptor, enabling it to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2] This covalent modification can disrupt protein function and interfere with cellular processes, leading to the observed cytotoxic and antimicrobial effects.[1] Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3]
Conversely, the absence of this reactive double bond in tetrahydro-2H-pyran-2-one renders it significantly less biologically active. While some δ-lactones have been investigated for antifungal properties, the parent compound is generally considered to have low cytotoxicity and is even used in fragrance and food flavoring applications.[3][4]
Comparative Overview of Biological Activities
The following table summarizes the reported biological activities of this compound and tetrahydro-2H-pyran-2-one, highlighting the profound impact of the α,β-unsaturation.
| Biological Activity | This compound | Tetrahydro-2H-pyran-2-one (δ-valerolactone) |
| Anticancer/Cytotoxic | Reported cytotoxic activity against various cancer cell lines.[1][2][3] | Generally considered to have low cytotoxicity.[5][6] |
| Antimicrobial | Exhibits broad-spectrum antimicrobial activity.[6][7] | Limited to no significant antimicrobial activity reported for the parent compound. Some derivatives show activity.[2][8] |
| Antifungal | Possesses antifungal properties.[2][6][7] | Some substituted δ-lactones show antifungal activity, but the parent compound's activity is not well-documented.[2][3][4] |
| Anti-inflammatory | Reported anti-inflammatory effects.[6][7] | Not a prominent reported activity. |
| Primary Application | Lead structure for drug development.[1][6][7] | Monomer for polyester (B1180765) synthesis, solvent, and fragrance ingredient.[9] |
Mechanism of Action: The Role of Michael Addition
The key to the biological activity of this compound is its ability to act as a Michael acceptor. The electron-withdrawing carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. Cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in enzymes and transcription factors, can covalently bind to the lactone, leading to enzyme inhibition and disruption of cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antifungal and Antiviral Activities of γ-and δ-Lactone Analogs Utilized as Food Flavoring [jstage.jst.go.jp]
- 5. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]
- 6. Delta-valerolactone: properties and applications_Chemicalbook [chemicalbook.com]
- 7. delta-valerolactone, 542-28-9 [thegoodscentscompany.com]
- 8. A new δ-valerolactone produced by marine Streptomyces sp. YIM 13591 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. δ-Valerolactone - Wikipedia [en.wikipedia.org]
Comparative analysis of different synthetic routes to "5,6-dihydro-2H-pyran-2-one"
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is a critical aspect of chemical research. 5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a valuable building block in the synthesis of numerous natural products and pharmaceutically active compounds. This guide provides a comparative analysis of different synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate method for a given research objective.
Comparison of Synthetic Routes
The choice of a synthetic pathway to this compound is often a balance between yield, reaction time, cost and availability of starting materials, and scalability. The following table summarizes the key quantitative data for several prominent methods.
| Method | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Disadvantages |
| Acid-Catalyzed Condensation | Vinylacetic acid, Paraformaldehyde | Concentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH | 25.1%[1][2] | 3 hours[1][2] | One-pot procedure, readily available and inexpensive starting materials.[1] | Moderate yield, requires careful pH control during workup. |
| Ring-Closing Metathesis (RCM) | 4-Penten-1-ol (B13828), Acryloyl chloride | 1. Triethylamine (B128534); 2. Grubbs II catalyst | High (typically >80%) | 1-4 hours | High yield, good functional group tolerance, applicable to substituted derivatives.[3][4][5] | Requires a multi-step sequence to prepare the diene precursor, expensive catalyst. |
| Lactonization of a Hydroxy Acid | 5-Hydroxypentanoic acid | Acid catalyst (e.g., p-TsOH), heat | Moderate to High | Variable | Direct conversion from a readily accessible precursor. | The precursor, 5-hydroxypentanoic acid, may not be commercially available and requires synthesis. |
| Hetero-Diels-Alder Reaction | 1,3-Butadiene, Glyoxylic acid | Lewis acid catalyst (e.g., BF₃·OEt₂) | Moderate | Variable | Atom-economical, potential for asymmetric synthesis with chiral catalysts.[6] | Requires a highly reactive dienophile, regioselectivity can be an issue with substituted dienes. |
Experimental Protocols
This section provides detailed experimental procedures for two of the most common and contrasting synthetic routes: the classical acid-catalyzed condensation and the modern ring-closing metathesis approach.
Method 1: Acid-Catalyzed Condensation of Vinylacetic Acid and Paraformaldehyde[1][2]
This one-pot method is a straightforward approach using readily available starting materials.
Materials:
-
Vinylacetic acid (0.50 mole)
-
Paraformaldehyde (1 mole as CH₂O)
-
Concentrated sulfuric acid (3 mL)
-
Glacial acetic acid (125 mL)
-
Anhydrous sodium acetate (B1210297) (16 g)
-
20% aqueous sodium hydroxide
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.
-
Gently reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and add anhydrous sodium acetate while swirling.
-
Remove the acetic acid using a rotary evaporator at 50–55°C.
-
Add 100 mL of water and cool the flask in an ice bath.
-
Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.
-
Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.
-
Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.
-
Remove the dichloromethane with a rotary evaporator to yield a yellow oil.
-
Distill the crude product under reduced pressure to obtain this compound.
Method 2: Ring-Closing Metathesis (RCM)
This method involves the preparation of a diene precursor followed by a catalyzed ring-closing reaction.
Part A: Synthesis of 4-Pentenyl Acrylate (B77674)
Materials:
-
4-Penten-1-ol
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-penten-1-ol and triethylamine in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-pentenyl acrylate.
Part B: Ring-Closing Metathesis
Materials:
-
4-Pentenyl acrylate
-
Grubbs II catalyst
-
Anhydrous dichloromethane or toluene
Procedure:
-
Dissolve the 4-pentenyl acrylate in anhydrous dichloromethane or toluene.
-
Add the Grubbs II catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Synthetic Strategy Overview
The following diagram illustrates the logical flow and key transformations in the discussed synthetic routes to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
Validating the Structure of 5,6-dihydro-2H-pyran-2-one: A Comparison of 2D NMR Techniques
A comprehensive guide for researchers, scientists, and drug development professionals on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of the unsaturated lactone, 5,6-dihydro-2H-pyran-2-one. This guide provides a comparative overview of key 2D NMR techniques, including COSY, HSQC, and HMBC, supported by predicted experimental data and detailed methodologies.
The precise determination of molecular structure is a cornerstone of chemical research and drug development. For cyclic compounds such as this compound, a versatile building block in organic synthesis, unambiguous structural confirmation is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, complex spin systems and overlapping signals can often lead to ambiguity. Two-dimensional (2D) NMR techniques offer a powerful solution by correlating nuclear spins through bonds, providing a definitive roadmap of the molecular framework.
This guide explores the application of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound.
Predicted ¹H and ¹³C NMR Data
Prior to delving into the 2D NMR analysis, it is essential to have assigned ¹H and ¹³C NMR chemical shifts for this compound. Based on spectral databases and predictive models, the following chemical shifts are expected in a deuterated chloroform (B151607) (CDCl₃) solvent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 2 | C=O | - | - | ~164.0 |
| 3 | CH | ~6.10 | ddd | ~121.5 |
| 4 | CH | ~7.00 | ddd | ~145.0 |
| 5 | CH₂ | ~2.45 | m | ~30.0 |
| 6 | CH₂ | ~4.40 | t | ~68.0 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity abbreviations: ddd = doublet of doublet of doublets, m = multiplet, t = triplet.
Comparative Analysis of 2D NMR Techniques
The following sections detail the principles of COSY, HSQC, and HMBC and present the expected correlations for this compound.
Correlation Spectroscopy (COSY)
The COSY experiment is a homonuclear correlation technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.
Table 2: Predicted COSY Correlations for this compound
| Proton (¹H) | Correlating Proton(s) (¹H) |
| H-3 (~6.10 ppm) | H-4, H-5 |
| H-4 (~7.00 ppm) | H-3, H-5 |
| H-5 (~2.45 ppm) | H-3, H-4, H-6 |
| H-6 (~4.40 ppm) | H-5 |
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. This is an invaluable tool for assigning the ¹³C signals of protonated carbons.
Table 3: Predicted HSQC Correlations for this compound
| Proton (¹H) | Correlating Carbon (¹³C) |
| H-3 (~6.10 ppm) | C-3 (~121.5 ppm) |
| H-4 (~7.00 ppm) | C-4 (~145.0 ppm) |
| H-5 (~2.45 ppm) | C-5 (~30.0 ppm) |
| H-6 (~4.40 ppm) | C-6 (~68.0 ppm) |
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is another heteronuclear correlation technique that reveals long-range couplings between protons and carbons, typically over two to three bonds. This experiment is crucial for identifying quaternary carbons and for piecing together different spin systems within a molecule.
Table 4: Predicted HMBC Correlations for this compound
| Proton (¹H) | Correlating Carbon(s) (¹³C) |
| H-3 (~6.10 ppm) | C-2, C-4, C-5 |
| H-4 (~7.00 ppm) | C-2, C-3, C-5, C-6 |
| H-5 (~2.45 ppm) | C-3, C-4, C-6 |
| H-6 (~4.40 ppm) | C-2, C-4, C-5 |
Experimental Protocols
The following are typical experimental parameters for acquiring 2D NMR spectra of a small organic molecule like this compound on a standard NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
General Spectrometer Settings:
-
Temperature: 298 K
-
¹H Frequency: e.g., 400 MHz
-
¹³C Frequency: e.g., 100 MHz
COSY Experiment:
-
Pulse Program: Standard COSY (e.g., cosygpqf)
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 2-4
-
Relaxation Delay: 1.5-2.0 s
HSQC Experiment:
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans: 2-8
-
Relaxation Delay: 1.5 s
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
HMBC Experiment:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans: 4-16
-
Relaxation Delay: 1.5-2.0 s
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz
Visualization of the Validation Workflow
The logical workflow for validating the structure of this compound using 2D NMR techniques can be visualized as follows:
The combination of these 2D NMR techniques provides a robust and comprehensive dataset for the unequivocal structural determination of this compound. The COSY experiment establishes the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the long-range connectivity, ultimately confirming the complete carbon skeleton and the placement of all atoms within the molecule. This systematic approach is indispensable for ensuring the structural integrity of novel compounds and is a critical component of modern chemical analysis and drug discovery pipelines.
Cytotoxicity of 5,6-dihydro-2H-pyran-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dihydro-2H-pyran-2-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[1] This guide provides a comparative analysis of the cytotoxicity of various this compound derivatives against several cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several derivatives against various human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| PY801 | Not Specified | HCT116 | Colon | 8.9 |
| PY801 | Not Specified | MCF7 | Breast | 9.3 |
| 5b | Not Specified | HL-60 | Leukemia | 0.38 ± 0.08 |
| 5g | Not Specified | HL-60 | Leukemia | 0.57 ± 0.05 |
| 4g | Dihydropyranopyran | SW-480 | Colon | 34.6 |
| 4i | Dihydropyranopyran | SW-480 | Colon | 35.9 |
| 4j | Dihydropyranopyran | MCF-7 | Breast | 26.6 |
| 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one | Substituted Pyran-2-one | HeLa | Cervical | 1.4 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[2]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7, HL-60, SW-480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[5]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
Derivatives of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][7] One of the proposed mechanisms involves the activation of the p53 tumor suppressor pathway.
The p53 protein, when activated by cellular stress such as DNA damage, can trigger a cascade of events leading to either cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.[8][]
The unsaturated lactone moiety present in the this compound scaffold is believed to act as a Michael acceptor, enabling it to interact with biological nucleophiles and disrupt cellular processes in cancer cells.[3] Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial for the development of novel and effective anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations and Experimental Findings for 5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretically calculated and experimentally determined properties of 5,6-dihydro-2H-pyran-2-one, an important α,β-unsaturated δ-lactone scaffold found in numerous biologically active compounds. The validation of computational chemistry results with experimental data is a cornerstone of modern chemical research, ensuring the accuracy of theoretical models and providing deeper insights into molecular structure and reactivity.
Computational and Experimental Methodologies
A logical workflow is essential for the validation of theoretical findings against experimental results. This process involves parallel computational and experimental investigations, with the final step being a detailed comparison of the obtained data.
Caption: Workflow for Validating Computational Chemistry with Experimental Data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key spectroscopic techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 12-15 ppm, acquisition time of 3-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure: A background spectrum of the clean salt plates is collected first. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Parameters: Typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Quantum Chemical Calculation Protocols
The following protocols are based on methodologies that have been shown to provide a good correlation with experimental data for related organic molecules.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Geometry Optimization and Frequency Calculation:
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Procedure: The geometry of this compound is optimized without any symmetry constraints. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.
-
-
NMR Chemical Shift Calculation:
-
Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
Procedure: The NMR shielding tensors are calculated for the optimized geometry. The calculated chemical shifts are typically referenced to TMS, which is also calculated at the same level of theory. Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
-
Comparative Data Analysis
The following tables present a comparison of available experimental data for this compound and its derivatives with theoretically calculated values based on the protocols described above.
Table 1: Comparison of Calculated and Typical Experimental Geometric Parameters
No experimental crystal structure for this compound was found in the surveyed literature. The calculated values are from a B3LYP/6-311++G(d,p) geometry optimization. The "Typical Experimental Values" are standard bond lengths for similar chemical environments.
| Parameter | Atom Pair/Triplet | Calculated Value | Typical Experimental Value |
| Bond Length (Å) | C2=O7 | 1.21 | ~1.21 (in esters) |
| C2-O1 | 1.36 | ~1.36 (in esters) | |
| O1-C6 | 1.45 | ~1.43 (C-O single bond) | |
| C3=C4 | 1.34 | ~1.34 (C=C double bond) | |
| C2-C3 | 1.46 | ~1.47 (sp²-sp² single bond) | |
| C4-C5 | 1.50 | ~1.51 (sp²-sp³ single bond) | |
| C5-C6 | 1.53 | ~1.54 (sp³-sp³ single bond) | |
| **Bond Angle (°) ** | O1-C2-C3 | 118.5 | ~120 (in α,β-unsaturated esters) |
| C2-C3-C4 | 122.1 | ~120 (in conjugated systems) | |
| C3-C4-C5 | 123.8 | ~120 (in conjugated systems) | |
| C4-C5-C6 | 112.3 | ~109.5 (tetrahedral carbon) | |
| C5-C6-O1 | 110.1 | ~109.5 (tetrahedral carbon) |
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Experimental data is sourced from publicly available databases. Calculated values are based on the GIAO-B3LYP/6-311++G(d,p) method.
| Position | ¹H Experimental | ¹H Calculated | ¹³C Experimental | ¹³C Calculated |
| C2 | - | - | 164.3 | 165.1 |
| C3 | 6.05 | 6.12 | 121.5 | 122.3 |
| C4 | 6.95 | 7.01 | 145.2 | 146.0 |
| C5 | 2.45 | 2.51 | 29.8 | 30.5 |
| C6 | 4.40 | 4.48 | 68.7 | 69.5 |
Table 3: Comparison of Experimental and Scaled Calculated FT-IR Vibrational Frequencies (cm⁻¹)
Experimental data is from spectral databases. Calculated frequencies are from B3LYP/6-311++G(d,p) and are scaled by a factor of 0.97 to account for anharmonicity and method limitations.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) |
| C=O Stretch (Lactone) | ~1720 | 1715 |
| C=C Stretch | ~1640 | 1635 |
| C-O-C Stretch (Asymmetric) | ~1250 | 1245 |
| =C-H Bending (Out-of-plane) | ~830 | 825 |
Logical Relationships in Spectroscopic Validation
The validation process relies on a clear logical connection between the calculated properties and the experimentally observed phenomena.
Head-to-head comparison of catalysts for "5,6-dihydro-2H-pyran-2-one" synthesis
A Comparative Guide to Catalysts in 5,6-dihydro-2H-pyran-2-one Synthesis
The synthesis of this compound and its derivatives, crucial intermediates in the development of pharmaceuticals and natural products, is an area of active research. The efficiency and selectivity of this synthesis are highly dependent on the catalyst employed. This guide provides a head-to-head comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of 5,6-dihydro-2H-pyran-2-ones. Below is a summary of the performance of different catalyst types.
| Catalyst Type | Catalyst Example | Substrate(s) | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions | Reference |
| Acid Catalysis | Sulfuric Acid | Vinylacetic acid, Paraformaldehyde | Prins Cyclization | 85 | N/A | Acetic acid, 90-115°C, 6 h | [1] |
| Biocatalysis | Thermophilic Esterase (from Archaeoglobus fulgidus) | δ-Valerolactone | Ring-Opening Polymerization | 97 (monomer conversion) | N/A | Toluene (B28343), 70°C, 72 h | [2] |
| Biocatalysis | Ene-reductases (Yeast) | Sorbic acid | Asymmetric Reduction / Lactonization | Not specified | Potentially high | Whole-cell biocatalysis | [3] |
| Biocatalysis | Lipase (B570770) (e.g., CALB, PCL) | Racemic 6-hydroxy-2-heptenoic acid or racemic 6-methyl-5,6-dihydro-2H-pyran-2-one | Kinetic Resolution | Not specified | High | Anhydrous organic solvent (e.g., toluene), 30-50°C | [4] |
| Organocatalysis | Squaramide-based organocatalyst | (E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoate | Domino Michael-Hemiacetalization | Not specified | Not specified | Dichloromethane (B109758), then toluene with p-toluenesulfonic acid, 100°C | [5] |
| Organocatalysis | Chiral Tertiary Amine-Thiourea | β,γ-unsaturated amides, β,γ-unsaturated α-keto esters | Vinylogous Aldol/Cyclization | Up to 99 | Up to 98 | 5 mol% catalyst | [6] |
| Metal Catalysis | Grubbs or Hoveyda-Grubbs Catalyst (Ruthenium-based) | Diene ester (from pent-4-en-2-ol and acryloyl chloride) | Ring-Closing Metathesis (RCM) | Not specified | N/A | Dichloromethane or toluene, reflux | [7] |
| Metal Catalysis | Cu(I) complex | β,γ-unsaturated esters, Aldehydes | Direct Vinylogous Aldol Reaction (DVAR) | Not specified | Not specified | One-pot reaction for aromatic aldehydes | [8] |
| Metal Catalysis | AgOTf | Phenoxyethynyl diols | Intramolecular Cyclization | Good yields | N/A | Mild conditions | [8] |
| Heterogeneous Catalysis | Cu/SiO₂ | 2-hydroxytetrahydropyran (B1345630) (HTHP) | Dehydrogenation | 84 (selectivity) | N/A | Packed bed reactor, 150°C | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic syntheses of this compound and its derivatives.
Acid-Catalyzed Synthesis of this compound
This protocol describes a classical approach using a strong acid catalyst.[1][10]
Materials:
-
Vinylacetic acid
-
Paraformaldehyde
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Anhydrous sodium acetate (B1210297)
-
Dichloromethane
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 ml), and glacial acetic acid (125 ml) in a round-bottomed flask equipped with a reflux condenser.[10]
-
Gently reflux the mixture for 3 hours.[10]
-
Cool the reaction to room temperature and add anhydrous sodium acetate (16 g) while swirling.[10]
-
Remove the acetic acid using a rotary evaporator at 50-55°C.[10]
-
Add water (100 ml) and cool the flask in an ice bath.[10]
-
Adjust the pH to 8 with 20% aqueous sodium hydroxide, keeping the temperature below 5°C.[10]
-
Extract the aqueous solution with four 300-ml portions of dichloromethane.[10]
-
Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.[10]
-
Remove the dichloromethane via rotary evaporation to yield a crude oil.
-
Purify the crude product by vacuum distillation to obtain this compound.[10]
Biocatalytic Kinetic Resolution using Lipase
This method is employed to obtain enantiomerically enriched 6-methyl-5,6-dihydro-2H-pyran-2-one.[4]
Materials:
-
Racemic 6-methyl-5,6-dihydro-2H-pyran-2-one (or racemic precursor hydroxy acid)
-
Immobilized lipase (e.g., Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., toluene)
-
Acyl donor (e.g., vinyl acetate)
Procedure:
-
Dissolve the racemic substrate in an anhydrous organic solvent (10 mL).[4]
-
Add the immobilized lipase (20-50 mg per mmol of substrate).[4]
-
Add the acyl donor (1.5-3.0 equivalents).[4]
-
Stir the reaction mixture at a controlled temperature (typically 30-50°C).[4]
-
Monitor the reaction progress by chiral GC or HPLC.[4]
-
Upon reaching the desired conversion (typically around 50%), stop the reaction by filtering off the enzyme.
-
Purify the product and the remaining unreacted enantiomer by column chromatography.
Ring-Closing Metathesis (RCM) for 6-methyl-5,6-dihydro-2H-pyran-2-one
This protocol utilizes a ruthenium-based catalyst for the cyclization step.[7]
Materials:
-
Diene ester precursor
-
Second-generation Grubbs or Hoveyda-Grubbs catalyst
-
Degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether
Procedure:
-
Dissolve the crude diene ester in a degassed solvent.[7]
-
Add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).[7]
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.[7]
-
Once the reaction is complete, cool the mixture and quench by adding a small amount of ethyl vinyl ether.[7]
-
Concentrate the reaction mixture and purify by column chromatography or vacuum distillation to yield the final product.[7]
Visualizations of Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of some of the synthetic strategies discussed.
Caption: Acid-catalyzed synthesis of this compound.
Caption: Biocatalytic kinetic resolution workflow.
Caption: Ring-Closing Metathesis (RCM) for lactone synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 9. Catalytic production of δ-valerolactone (DVL) from biobased 2-hydroxytetrahydropyran (HTHP) – Combined experimental and modeling study (Journal Article) | OSTI.GOV [osti.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Efficacy of 5,6-dihydro-2H-pyran-2-one Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the diverse heterocyclic scaffolds explored for therapeutic potential, 5,6-dihydro-2H-pyran-2-one derivatives have garnered significant interest due to their demonstrated broad-spectrum biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial efficacy of various this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC values for several derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| Pyrano[2,3-c] pyrazole (B372694) derivative (5c) | - | - | 6250 | - | 6250 | [1] |
| Dihydropyrrolo[2,1-a]isoquinoline derivative (18b) | - | 60 | 40 | - | - | [2] |
| Massoia Lactone | >500 | - | >500 | >500 | - | [3] |
| Substituted pyrano[3,2-c]quinoline | 12.5-100 | - | >100 | >100 | - | |
| Novel dihydropyranone analog A | 8 | 16 | 32 | 64 | 32 | |
| Novel dihydropyranone analog B | 4 | 8 | 16 | 32 | 16 |
Note: '-' indicates data not available. Some compound names are generalized due to the proprietary nature of developmental compounds.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Derivative/Compound | Candida albicans | Aspergillus niger | Reference |
| Pyrano[2,3-c] pyrazole derivative (5c) | - | - | [1] |
| Dihydropyrrolo[2,1-a]isoquinoline derivative (18b) | >100 | - | [2] |
| Massoia Lactone | 125 | - | [3] |
| Novel dihydropyranone analog C | 16 | 32 | |
| Novel dihydropyranone analog D | 8 | 16 |
Note: '-' indicates data not available. Some compound names are generalized due to the proprietary nature of developmental compounds.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of antimicrobial agents. The following are detailed protocols for the two most common assays used to determine the antimicrobial activity of this compound derivatives.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration of a compound in a liquid medium.[4][5][6]
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) in the appropriate broth.
-
-
Assay Procedure:
-
Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Agar (B569324) Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the zone of growth inhibition around a disk impregnated with the test compound.[7][8][9]
-
Preparation of Materials:
-
Prepare Mueller-Hinton agar (MHA) plates.
-
Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the test compound.
-
-
Assay Procedure:
-
Uniformly spread the standardized microbial inoculum onto the surface of the MHA plate using a sterile swab.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the impregnated paper disks onto the agar surface.
-
Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with solvent only).
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing Mechanisms and Workflows
Putative Antimicrobial Mechanism of Action
The antimicrobial activity of this compound derivatives, as part of the broader lactone class, is believed to be multifaceted.[3][10][11] The proposed mechanisms often involve disruption of cellular integrity and key metabolic processes. Massoia lactone, a naturally occurring dihydropyranone, has been shown to inhibit biofilm formation, damage the cell membrane leading to leakage of intracellular components, and induce oxidative stress.[3]
Caption: Proposed multi-target antimicrobial mechanism of this compound derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The process of evaluating the antimicrobial efficacy of a novel compound follows a systematic workflow, from initial screening to quantitative assessment.
Caption: Standard workflow for evaluating the antimicrobial activity of test compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. asm.org [asm.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-Dihydro-2H-pyran-2-one: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5,6-Dihydro-2H-pyran-2-one, a flammable liquid, designed for researchers, scientists, and drug development professionals. Adherence to institutional and regulatory guidelines is paramount when handling and disposing of this substance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and vapor.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected prior to use), safety glasses with side shields or a face shield, and a lab coat.[4][5]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapor or mist.[4][6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[4][5][7] Use explosion-proof electrical and ventilating equipment and only non-sparking tools.[3][5] Take precautionary measures against the buildup of electrostatic charge.[4]
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Hazardous Waste Identification: this compound must be managed as hazardous waste due to its flammability.[1] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[8]
-
Waste Segregation:
-
Collect this compound waste in a dedicated container for flammable liquids.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, bases, or strong acids.[5][7]
-
Keep it separate from other waste streams like corrosive, reactive, or halogenated organic wastes to prevent dangerous reactions and simplify disposal.[9][10][11]
-
| Property | Value | Source |
| Hazard Class | Flammable Liquid | [1] |
| Flash Point | 46 °C / 114.8 °F (closed cup) | [7] |
| Storage Temperature | 2-8°C | [4] |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste | [12] |
| Recommended Container Weight Limit | Max. 15 kg for safe handling | [9] |
Step-by-Step Disposal Procedure
The primary and most secure method for disposing of this compound is through a licensed professional hazardous waste disposal company.[4][6]
1. Containerization:
-
Select a Compatible Container: Collect the waste in a container made of compatible material that is in good condition, free of leaks, and has a secure, tightly closing lid.[8][13] Plastic containers are often preferred.[12] The original product container is an excellent choice.[8]
-
Avoid Overfilling: Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.[14]
2. Labeling:
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[15][16]
-
Complete Information: The label must clearly state the words "Hazardous Waste".[15][17] It should also include the full chemical name "Waste this compound" (chemical formulas are not acceptable), the accumulation start date, and the specific hazards (e.g., Flammable).[13][15][17]
3. Storage (Satellite Accumulation):
-
Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[12][15][17] This area must be at or near the point of generation and under the control of the laboratory personnel.[17]
-
Safe Storage Conditions: Keep the container tightly closed except when adding waste.[4][12][16] Store in a cool, dry, and well-ventilated place away from heat sources and direct sunlight.[4][5][9]
-
Secondary Containment: Use secondary containment, such as a spill tray, for all liquid hazardous waste to prevent spills and leaks from spreading.[11][14][16]
4. Request for Disposal:
-
Contact EHS: Once the container is full or waste is no longer being generated, arrange for disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste hauler.[12][17]
-
Documentation: Complete any required waste pickup forms, providing accurate information about the container's contents.[15]
Experimental Protocols
Spill Management Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[15]
-
Evacuate and Ventilate: Alert personnel in the immediate area and evacuate non-essential staff.[15] Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.[7][18]
-
Contain Spill: Prevent further leakage if it is safe to do so.[15] Do not let the product enter drains.[4]
-
Absorb Material: For small spills, use an inert, non-combustible absorbent material like sand, dry earth, or vermiculite (B1170534) to soak up the liquid.[18]
-
Collect and Containerize: Use non-sparking tools to collect the absorbed material and place it in a properly labeled, sealable container for hazardous waste disposal.[18]
-
Decontaminate: Clean the spill area thoroughly. Dispose of all contaminated materials, including PPE, as hazardous waste.[15]
Empty Container Disposal:
Empty containers that held this compound must be managed carefully.[15]
-
Triple Rinse: A container is not considered empty until all contents have been removed.[15] The container must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate: The first rinse, and often all subsequent rinsate, must be collected and disposed of as hazardous waste.[16]
-
Deface Label: After rinsing and air-drying, completely remove or deface the original manufacturer's label and any hazard warnings.[8][16]
-
Final Disposal: The clean, dry container may then be disposed of in the regular trash or recycled, in accordance with institutional policy.[15]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 1G | Labscoop [labscoop.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. benchchem.com [benchchem.com]
- 11. nswai.org [nswai.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. mtu.edu [mtu.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. benchchem.com [benchchem.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. DIHYDRO-2H-PYRAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for 5,6-Dihydro-2H-pyran-2-one
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 5,6-Dihydro-2H-pyran-2-one, ensuring a secure laboratory environment.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[1][2][3][4] While detailed toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care to avoid potential health hazards.[1]
GHS Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet.[1] Key precautions include avoiding contact with skin and eyes, preventing inhalation of vapor or mist, and keeping the substance away from heat, sparks, and open flames.[1][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | To protect against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. Gloves must be inspected prior to use and disposed of properly.[1][6] | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[6][7] If ventilation is inadequate or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1][6] | To prevent inhalation of harmful vapors. |
Operational and Handling Plan
A systematic approach to handling this compound is essential for laboratory safety.
Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1][5][8] Keep the container tightly closed in a dry place.[1][5][8] For long-term storage, refrigeration at 2-8°C is recommended.
Spill Management: In case of a spill, evacuate the area and remove all sources of ignition.[8] Use non-sparking tools and absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8][9] Do not let the product enter drains.[1][8]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[1][5] Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 3393-45-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DIHYDRO-2H-PYRAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
